molecular formula C7H6ClI B039796 2-Chloro-1-iodo-3-methylbenzene CAS No. 116632-40-7

2-Chloro-1-iodo-3-methylbenzene

Cat. No.: B039796
CAS No.: 116632-40-7
M. Wt: 252.48 g/mol
InChI Key: BMOXOVSKEZCZDG-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-3-methylbenzene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXOVSKEZCZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590795
Record name 2-Chloro-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-40-7
Record name 2-Chloro-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-iodo-3-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a well-established two-step process involving the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type iodination reaction. This document outlines the theoretical basis, detailed experimental protocols, and relevant data for this transformation.

Theoretical Background

The synthesis of this compound from 2-chloro-3-methylaniline is a classic example of the Sandmeyer reaction. This reaction provides a versatile method for the introduction of a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][2] The overall process can be divided into two key stages:

  • Diazotization: The primary aromatic amine, 2-chloro-3-methylaniline, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Iodination: The diazonium group (-N₂⁺) is subsequently displaced by an iodide ion. This is accomplished by introducing a source of iodide, most commonly potassium iodide (KI), to the solution containing the diazonium salt. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst.[1]

The overall reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
2-Chloro-3-methylanilineC₇H₈ClN141.60≥98%
Hydrochloric Acid (conc.)HCl36.4637%
Sodium NitriteNaNO₂69.00≥99%
Potassium IodideKI166.00≥99%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Sodium ThiosulfateNa₂S₂O₃158.11≥98%
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Magnesium SulfateMgSO₄120.37Anhydrous
Silica GelSiO₂60.0860-120 mesh
HexaneC₆H₁₄86.18HPLC grade
DichloromethaneCH₂Cl₂84.93HPLC grade
Step-by-Step Synthesis Procedure

Step 1: Diazotization of 2-Chloro-3-methylaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 14.16 g (0.1 mol) of 2-chloro-3-methylaniline in a mixture of 50 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 7.59 g (0.11 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline solution over a period of 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt

  • In a separate 500 mL beaker, prepare a solution of 24.90 g (0.15 mol) of potassium iodide in 50 mL of water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them successively with 50 mL of 10% sodium thiosulfate solution (to remove excess iodine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford pure this compound.

Data Presentation

Expected Yield and Physical Properties
ProductFormulaMolar Mass ( g/mol )AppearanceExpected Yield
This compoundC₇H₆ClI252.48Pale yellow oil or low melting solid70-80%
Spectroscopic Data (Predicted)
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.60-7.70 (m, 1H), 7.10-7.20 (m, 2H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 142.0, 138.0, 130.0, 128.0, 126.0, 100.0, 22.0
Mass Spectrometry (EI)m/z (%): 252 (M⁺, 100), 125 (15), 89 (20)
Infrared (neat)ν (cm⁻¹): 3050, 2920, 1570, 1450, 1020, 780

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up and Purification start Dissolve 2-chloro-3-methylaniline in HCl and water cool1 Cool to 0-5 °C start->cool1 add_nao2 Add NaNO₂ solution dropwise (maintain 0-5 °C) cool1->add_nao2 prepare_nao2 Prepare cold NaNO₂ solution prepare_nao2->add_nao2 stir1 Stir for 30 min at 0-5 °C add_nao2->stir1 add_diazonium Add diazonium salt solution to KI solution stir1->add_diazonium Diazonium Salt Solution prepare_ki Prepare KI solution prepare_ki->add_diazonium warm Warm to room temperature then heat to 50-60 °C add_diazonium->warm cool2 Cool to room temperature warm->cool2 extract Extract with diethyl ether cool2->extract wash Wash with Na₂S₂O₃, NaHCO₃, brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry chromatography Purify by column chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway reactant 2-Chloro-3-methylaniline intermediate 2-Chloro-3-methylbenzenediazonium chloride reactant->intermediate Diazotization product This compound intermediate->product Iodination reagents1 1. NaNO₂, HCl 2. 0-5 °C reagents2 KI

References

Physical properties of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Chloro-1-iodo-3-methylbenzene

This technical guide provides a comprehensive overview of the known physical properties of this compound, a halogenated aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical characteristics and outlines standardized experimental protocols for their determination.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol [1]
Density 1.8 ± 0.1 g/cm³[2]
Boiling Point 248.9 ± 20.0 °C at 760 mmHg[2]
Melting Point Not available
Flash Point 104.3 ± 21.8 °C[3]
Refractive Index 1.617 (Predicted)[3][4]
Solubility Insoluble in water (3.8E-3 g/L at 25 °C)[4]
XLogP3-AA 3.6[1][4]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, simple distillation is a suitable method for determining its boiling point.[5]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[5]

  • Record the stable temperature reading as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

  • Dry the exterior and weigh the filled pycnometer (m₃).

  • The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is tested in a range of solvents of varying polarities.[6][7]

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent. A range of solvents should be used, from nonpolar (e.g., hexane) to polar (e.g., ethanol, water).

  • Agitate each mixture vigorously using a vortex mixer for a set period.

  • Allow the mixtures to stand and observe if the solute has completely dissolved.

  • Record the compound as soluble, partially soluble, or insoluble in each solvent. For quantitative analysis, the amount of dissolved solute can be determined using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.[7]

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of an organic compound.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Measurement cluster_2 Solubility Test A Assemble Distillation Apparatus B Heat Sample A->B C Record Stable Vapor Temperature B->C D Weigh Empty Pycnometer E Weigh Pycnometer with Water D->E F Weigh Pycnometer with Sample E->F G Calculate Density F->G H Add Sample to Solvents I Agitate and Observe H->I J Record Solubility I->J start Obtain Pure Sample of this compound cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 end Compile Physical Property Data cluster_0->end cluster_1->end cluster_2->end

Caption: Experimental workflow for determining key physical properties.

G Decision Logic for Solubility Testing start Start: Add solute to solvent agitate Agitate mixture start->agitate observe Does solute dissolve? agitate->observe soluble Record as Soluble observe->soluble  Yes insoluble Record as Insoluble observe->insoluble  No end End soluble->end insoluble->end

Caption: Decision process for qualitative solubility determination.

References

Technical Guide: ¹H and ¹³C NMR Data for 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Chloro-1-iodo-3-methylbenzene. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted NMR data obtained from reputable modeling software. It also includes comprehensive, standardized experimental protocols for the acquisition of NMR data for similar small organic molecules, which can be adapted for this specific compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were generated using advanced computational algorithms that predict NMR spectra based on the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.63d7.9H-6
7.15t7.9H-5
6.98d7.9H-4
2.45s--CH₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
142.1C-3
138.5C-1
133.2C-6
130.4C-5
127.9C-4
100.2C-2
23.8-CH₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data assignments.

Figure 1: Chemical structure of this compound with predicted ¹³C and ¹H chemical shifts.

Standard Experimental Protocols

The following sections outline detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The solvent should not have signals that overlap with the analyte's signals.

  • Concentration :

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable. A near-saturated solution will provide a good signal-to-noise ratio in a reasonable time.

  • Filtration : The prepared solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Referencing : Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

ParameterTypical Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Spectral Width-2 to 12 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans8-16
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterTypical Value
Pulse ProgramProton-decoupled single-pulse (e.g., zgpg30)
Spectral Width0 to 220 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or more (depending on concentration)
Temperature298 K

Experimental Workflow

The logical flow for acquiring NMR data is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-25 mg for ¹H, higher for ¹³C) B Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) A->B C Add Internal Standard (optional) (e.g., TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim Magnetic Field F->G H Set Acquisition Parameters (¹H or ¹³C) G->H I Acquire FID H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Reference Spectrum L->M N Integrate Peaks (¹H) Peak Picking (¹³C) M->N

Figure 2: Generalized experimental workflow for NMR data acquisition and processing.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and the standard procedures for obtaining such data. Researchers can use this information to aid in the identification and characterization of this compound in their work.

Mass Spectrometry Analysis of 2-Chloro-1-iodo-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Chloro-1-iodo-3-methylbenzene (C7H6ClI). Given the absence of publicly available experimental mass spectra for this specific compound, this document outlines a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related halogenated aromatic compounds. This guide also presents a detailed, adaptable experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such analytes.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the successive loss of its substituents. The molecular weight of this compound is 252.48 g/mol .[1][2] The presence of chlorine and iodine will result in characteristic isotopic patterns for ions containing these atoms.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundance of Major Ions

Predicted m/z Proposed Ion Proposed Fragmentation Pathway Predicted Relative Abundance
252/254[C7H6ClI]+•Molecular Ion (M+•)Moderate
125/127[C7H6Cl]+M+• - I•High
126[C6H5Cl]+•M+• - I• - CH3• + H•Moderate
91[C7H7]+M+• - I• - Cl•Moderate
90[C6H4Cl]+M+• - I• - CH3•Low
77[C6H5]+Fragmentation of the benzene ringLow

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the loss of the most labile substituent. The C-I bond is weaker than the C-Cl and C-C bonds, making the loss of an iodine radical the most probable initial fragmentation step. Subsequent fragmentations would involve the loss of the chlorine atom, the methyl group, and fragmentation of the aromatic ring.

fragmentation_pathway M [C7H6ClI]+• m/z = 252/254 F1 [C7H6Cl]+ m/z = 125/127 M->F1 - I• F2 [C7H7]+ m/z = 91 F1->F2 - Cl• F3 [C6H5]+ m/z = 77 F2->F3 - CH2

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. This method is based on established EPA methodologies for volatile organic compounds, such as EPA Method 8260B, and can be adapted based on available instrumentation and specific research needs.[3]

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction (if necessary): For complex matrices, a sample extraction and clean-up procedure may be required. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting compounds.

  • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of this compound (e.g., m/z 252, 125).

  • Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the analysis of the standard solutions.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (if needed) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Biological Interactions

As of the current literature, there are no well-defined signaling pathways specifically associated with this compound. However, as a halogenated aromatic hydrocarbon, it may be metabolized in biological systems through pathways involving cytochrome P450 enzymes. These pathways can lead to the formation of reactive intermediates that may have toxicological implications. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

Disclaimer: The fragmentation data and pathway presented in this guide are theoretical and based on established chemical principles. Experimental verification is necessary to confirm these predictions. The provided experimental protocol is a general guideline and may require optimization for specific applications and instrumentation.

References

In-Depth Technical Guide: The Crystal Structure of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available chemical and crystallographic databases, no experimental crystal structure data for 2-Chloro-1-iodo-3-methylbenzene has been found. The following guide provides a generalized, in-depth protocol for the determination of the crystal structure of a small organic molecule like this compound, along with representative data and workflows.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, intermolecular interactions, and potential biological activity. X-ray crystallography is the definitive method for elucidating the solid-state structure of such molecules. This guide outlines the experimental procedures required to determine the crystal structure of a compound like this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆ClI[1][2]
Molecular Weight252.48 g/mol [1]
CAS Number116632-40-7[1][2]
AppearanceNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityNot reported

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule involves a multi-step process, from synthesis and purification to X-ray diffraction analysis.

Synthesis and Purification

A generalized synthetic pathway for this compound could involve the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. The crude product would then require purification, typically by column chromatography or recrystallization, to achieve the high purity (>98%) necessary for growing high-quality single crystals.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.[3][4]

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, hexane, or a mixture). The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals.[4]

  • Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound and promotes crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.[4]

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

Data Presentation: Representative Crystallographic Data

As no experimental data for this compound is available, Table 2 presents representative crystallographic data for a hypothetical small organic molecule with a similar composition. This data is for illustrative purposes only.

Table 2: Representative Crystallographic Data

ParameterValue
Empirical FormulaC₇H₆ClI
Formula Weight252.48
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.45 Å, α = 90°b = 12.10 Å, β = 105.2°c = 9.87 Å, γ = 90°
Volume973.4 ų
Z4
Density (calculated)1.72 g/cm³
Absorption Coefficient3.2 mm⁻¹
F(000)480
Crystal Size0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection2.5 to 28.0°
Reflections Collected5600
Independent Reflections2200 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.055, wR₂ = 0.110
Largest Diff. Peak and Hole0.65 and -0.50 e.Å⁻³

Visualizations

The following diagrams illustrate the generalized workflows for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff slow_cool Slow Cooling purification->slow_cool data_collection Data Collection slow_evap->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

data_analysis_flow raw_data Raw Diffraction Data unit_cell Determine Unit Cell & Space Group raw_data->unit_cell structure_solution Solve Structure (Direct/Patterson Methods) unit_cell->structure_solution refinement Refine Atomic Positions & Parameters structure_solution->refinement validation Validate Structure refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Data analysis workflow in X-ray crystallography.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary experimental procedures and data analysis workflows. The determination of its crystal structure would provide invaluable insights for researchers in organic chemistry and drug discovery, enabling a deeper understanding of its structure-property relationships.

References

Starting materials for 2-Chloro-1-iodo-3-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-Chloro-1-iodo-3-methylbenzene, a key intermediate in various research and development applications. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical pathways.

Primary Synthetic Route: Sandmeyer-type Reaction of 2-Chloro-3-methylaniline

The most effective and regioselective method for the synthesis of this compound is the diazotization of 2-chloro-3-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. This two-step process is reliable and avoids the formation of isomeric mixtures often encountered in direct halogenation methods.

Starting Materials and Reagents

The primary starting material for this synthesis is 2-chloro-3-methylaniline. The necessary reagents are readily available from commercial suppliers.

Starting Material/ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2-Chloro-3-methylanilineC₇H₈ClN141.6029027-17-6Light sensitive, store in a cool, dark place.
Sodium NitriteNaNO₂69.007632-00-0Oxidizing agent, handle with care.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, use in a well-ventilated fume hood.
Potassium IodideKI166.007681-11-0Light sensitive, store in a cool, dark place.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable, use with caution.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Reducing agent.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Sandmeyer reaction methodologies.

Step 1: Diazotization of 2-Chloro-3-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

  • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Gently warm the mixture to 50-60 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt.

Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

Predicted Spectroscopic Data:

Technique Predicted Chemical Shifts (δ, ppm)
¹H NMR Aromatic protons: ~7.0-7.5 ppm (multiplets, 3H), Methyl protons: ~2.4 ppm (singlet, 3H)
¹³C NMR Aromatic carbons: ~120-145 ppm, Methyl carbon: ~20 ppm

Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.

Alternative Synthetic Route: Direct Iodination of 2-Chlorotoluene

An alternative approach to the synthesis of this compound is the direct electrophilic iodination of 2-chlorotoluene. However, this method is generally not preferred due to significant challenges in controlling the regioselectivity.

Electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. In 2-chlorotoluene, the methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects, along with steric hindrance, typically leads to a mixture of iodinated isomers, making the isolation of the desired this compound in high purity and yield difficult. Common iodinating agents include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide. Due to the formation of multiple products, the Sandmeyer reaction remains the superior method for the clean and efficient synthesis of this compound.

Visualizations

Synthesis_Pathway 2-Chloro-3-methylaniline 2-Chloro-3-methylaniline Benzenediazonium salt intermediate Benzenediazonium salt intermediate 2-Chloro-3-methylaniline->Benzenediazonium salt intermediate NaNO₂, HCl 0-5 °C This compound This compound Benzenediazonium salt intermediate->this compound KI Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A Dissolve 2-chloro-3-methylaniline in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution D->F E Prepare KI solution E->F G Warm to RT, then 50-60 °C F->G H Extraction with Diethyl Ether G->H I Wash with Na₂S₂O₃, H₂O, Brine H->I J Dry and Concentrate I->J K Purify (Distillation/Chromatography) J->K

The Chemical Reactivity of the C-I Bond in 2-Chloro-1-iodo-3-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-iodo-3-methylbenzene is a dihalogenated aromatic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The distinct reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making it a valuable building block for the synthesis of highly substituted aromatic compounds. This technical guide provides a comprehensive overview of the chemical reactivity of the C-I bond in this compound, focusing on key cross-coupling reactions and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its application in research and development.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, rendering it more susceptible to oxidative addition by transition metal catalysts. This differential reactivity is the cornerstone of its utility, enabling chemoselective transformations at the iodine-bearing carbon while leaving the chlorine substituent intact for subsequent manipulations.

Chemoselective Reactivity of the C-I Bond

The primary mode of reactivity for the C-I bond in this compound is through transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl, a principle that underpins the selective functionalization of the C-I bond in the target molecule.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-I bond readily participates in a variety of palladium-catalyzed cross-coupling reactions under conditions that typically do not affect the C-Cl bond.

Logical Relationship of C-I Bond Reactivity

This compound This compound C-I_Bond C-I Bond (More Reactive) This compound->C-I_Bond C-Cl_Bond C-Cl Bond (Less Reactive) This compound->C-Cl_Bond Cross_Coupling Pd-Catalyzed Cross-Coupling C-I_Bond->Cross_Coupling Grignard_Formation Grignard Reagent Formation C-I_Bond->Grignard_Formation Selective_Functionalization Selective Functionalization at C1 Position Cross_Coupling->Selective_Functionalization Grignard_Formation->Selective_Functionalization

Caption: Preferential reactivity of the C-I bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction of this compound with a boronic acid or ester is expected to proceed selectively at the C-I position.

Experimental Protocol (Analogous System):

A general procedure for the Suzuki-Miyaura coupling of a similar substrate, 1-bromo-4-iodobenzene, is as follows:

To a solution of 1-bromo-4-iodobenzene (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 3:1 mixture of DME and water, is added K₂CO₃ (3.0 equiv). The mixture is degassed with argon for 20 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 equiv). The reaction is then heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DME/H₂O801295
2-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001692
1-Chloro-4-iodobenzene3-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane901888

Suzuki-Miyaura Coupling Workflow

cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Iodide This compound Reaction_Vessel Reaction Vessel (Solvent, Heat) Aryl_Iodide->Reaction_Vessel Boronic_Acid R-B(OH)₂ Boronic_Acid->Reaction_Vessel Catalyst Pd(0) Catalyst Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Reaction_Vessel->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly selective for the C-I bond in this compound.[2]

Experimental Protocol (General):

A mixture of the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.[3]

Quantitative Data for Analogous Sonogashira Couplings:

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT298
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene50693
2-Iodotoluene1-HexynePd(OAc)₂ (1) / XPhos (2)CuI (3)Cs₂CO₃Dioxane801289

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The C-I bond of this compound can be selectively aminated in the presence of the C-Cl bond.[4]

Experimental Protocol (General):

A mixture of the aryl iodide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv), a phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equiv), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 110 °C. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the product is purified by chromatography.[5]

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-methylbenzeneMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001896
1-Bromo-4-iodobenzeneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485
2-Iodotoluenen-ButylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄t-BuOH901691

Buchwald-Hartwig Amination Pathway

Pd(0)L2 Pd(0)L₂ Ox_Add_Complex [Ar-Pd(II)(I)L₂] Pd(0)L2->Ox_Add_Complex Oxidative Addition Ar-I This compound Ar-I->Ox_Add_Complex Amido_Complex [Ar-Pd(II)(NR₂)L₂] Ox_Add_Complex->Amido_Complex Amine Coordination & Deprotonation Amine R₂NH Amine->Amido_Complex Base Base Base->Amido_Complex Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Buchwald-Hartwig amination pathway.

Formation of Organometallic Intermediates

The C-I bond can be used to form a Grignard reagent, which is a powerful nucleophile for C-C bond formation. The formation of the Grignard reagent from this compound is expected to occur selectively at the C-I bond, especially at lower temperatures, due to its higher reactivity compared to the C-Cl bond. However, the formation of Grignard reagents from aryl chlorides is generally more difficult than from aryl iodides or bromides.[6]

Experimental Protocol (General):

Magnesium turnings are activated in a dry flask under an inert atmosphere. A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium suspension. The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction temperature should be carefully controlled to favor the reaction at the C-I bond and minimize side reactions. The formation of the Grignard reagent can be monitored by quenching aliquots with a known amount of iodine and titrating the excess iodine.

Selectivity in Grignard Formation

Start This compound Mg Mg / Anhydrous Ether Start->Mg Grignard_I 2-Chloro-3-methylphenylmagnesium iodide (Major Product at low temp.) Mg->Grignard_I Grignard_Cl Side Product Formation (Higher temp.) Mg->Grignard_Cl

Caption: Selective Grignard reagent formation.

Conclusion

The C-I bond in this compound exhibits significantly higher reactivity than the C-Cl bond, enabling a wide range of chemoselective transformations. This technical guide has outlined the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as the selective formation of Grignard reagents. The provided experimental protocols and quantitative data, based on analogous systems, serve as a valuable resource for researchers in designing and executing synthetic strategies that leverage the unique reactivity of this versatile building block. The ability to selectively functionalize the C-I bond opens up efficient pathways for the synthesis of complex, polysubstituted aromatic compounds with applications in drug discovery and materials science. Further investigation into the precise reaction kinetics and optimization of conditions for this specific substrate will undoubtedly expand its utility in organic synthesis.

References

An In-depth Technical Guide on the Electronic Effects of Substituents in 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro, iodo, and methyl substituents on the benzene ring in 2-Chloro-1-iodo-3-methylbenzene. A detailed examination of the inductive and resonance effects is presented, supported by an estimation of the cumulative electronic influence based on the principle of additivity of Hammett substituent constants. This document also outlines experimental protocols for the determination of these electronic effects and presents predicted spectroscopic data to aid in the characterization of this molecule. The interplay of these substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications, particularly in the context of medicinal chemistry and drug design.

Introduction to Electronic Effects in Aromatic Systems

Substituents on an aromatic ring, such as a benzene ring, profoundly influence the electron density distribution within the ring system. These electronic effects are broadly categorized into two main types:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.

  • Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the delocalized π-electron system of the aromatic ring. It involves the delocalization of lone pairs or π-electrons from the substituent into the ring (+R effect) or from the ring into the substituent (-R effect).

The overall electronic influence of a substituent is a combination of its inductive and resonance effects. This combined effect dictates the reactivity of the substituted benzene ring towards electrophilic and nucleophilic reagents and influences the orientation of incoming substituents.

Analysis of Substituents in this compound

The electronic landscape of this compound is shaped by the interplay of three distinct substituents: a chloro group at position 2, an iodo group at position 1, and a methyl group at position 3.

Chloro Group (ortho-position)
  • Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect. This effect deactivates the benzene ring by reducing its electron density.

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the -I effect is generally considered to be stronger than the +R effect, resulting in an overall deactivation of the ring. Despite this, the +R effect directs incoming electrophiles to the ortho and para positions relative to the chloro group.

Iodo Group (ortho-position)
  • Inductive Effect (-I): Iodine is also more electronegative than carbon, though less so than chlorine. It therefore exerts an electron-withdrawing inductive effect, deactivating the ring.

  • Resonance Effect (+R): Similar to chlorine, iodine has lone pairs that can participate in resonance, donating electron density to the ring and directing electrophilic attack to the ortho and para positions. The balance between the -I and +R effects for iodine is more nuanced than for chlorine due to iodine's larger size and more diffuse lone pairs, which results in less effective overlap with the carbon p-orbitals of the benzene ring.

Methyl Group (meta-position)
  • Inductive Effect (+I): The methyl group is an alkyl group, which is electron-donating through a positive inductive effect. This effect is relatively weak but serves to activate the benzene ring by increasing its electron density.

  • Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the π-system of the ring. This effect also contributes to the activating and ortho, para-directing nature of the methyl group.

Quantitative Analysis: Hammett and Swain-Lupton Parameters

To quantify the electronic effects of these substituents, Hammett (σ) and Swain-Lupton (F and R) parameters are employed. Due to the challenges in experimentally determining these constants for polysubstituted and particularly ortho-substituted compounds, estimations based on the additivity principle are often utilized. However, it is crucial to acknowledge that steric hindrance from ortho substituents can lead to deviations from simple additivity.

Table 1: Estimated Hammett (σ) and Swain-Lupton (F, R) Parameters for Substituents

SubstituentPositionσ (ortho)σ (meta)σ (para)F (Field/Inductive)R (Resonance)
Chloro (-Cl)ortho~0.8 (highly variable)0.370.230.41-0.15
Iodo (-I)ortho~0.7 (highly variable)0.350.180.40-0.19
Methyl (-CH₃)meta-0.07-0.07-0.17-0.04-0.13

Note: Ortho-substituent constants are highly dependent on the specific reaction and are subject to significant steric effects, making their values less transferable than meta and para constants. The values presented are indicative and should be used with caution.

The overall electronic effect on a specific position of the benzene ring in this compound can be approximated by summing the relevant substituent constants. However, for a more accurate prediction, computational methods are often employed.

Visualization of Electronic Effects

The interplay of inductive and resonance effects can be visualized to understand the electron density distribution and the directing effects of the substituents.

Electronic_Effects cluster_molecule This compound Benzene Benzene Ring Cl Chloro (-Cl) Benzene->Cl -I (Inductive Withdrawal) I Iodo (-I) Benzene->I -I (Inductive Withdrawal) Cl->Benzene +R (Resonance Donation) I->Benzene +R (Resonance Donation) Me Methyl (-CH₃) Me->Benzene +I (Inductive Donation) +Hyperconjugation

Caption: Interplay of inductive and resonance effects in this compound.

Experimental Protocols for Determining Electronic Effects

The electronic effects of substituents can be experimentally determined through various methods that probe the reactivity and spectroscopic properties of the molecule.

Kinetic Studies of Electrophilic Aromatic Substitution

A common method involves studying the rates of electrophilic aromatic substitution reactions, such as nitration or halogenation, on the substituted benzene and comparing them to the rate of the same reaction on unsubstituted benzene.

Workflow for Kinetic Studies:

Kinetic_Workflow start Start: Prepare Reactants react Run Electrophilic Substitution (e.g., Nitration) at Constant Temperature start->react sample Take Aliquots at Timed Intervals react->sample quench Quench Reaction sample->quench analyze Analyze Product Mixture (e.g., GC-MS, HPLC) quench->analyze calculate Calculate Reaction Rate Constant (k) analyze->calculate compare Compare with Rate Constant of Benzene (k₀) calculate->compare determine Determine Relative Reactivity and Substituent Effect compare->determine end End determine->end

Caption: Experimental workflow for determining substituent effects via kinetic studies.

Spectroscopic Analysis (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the electronic environment of the aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm). By comparing the observed chemical shifts to those of unsubstituted benzene, the electronic effects of the substituents can be inferred.

  • IR Spectroscopy: The vibrational frequencies of the C-H and C=C bonds in the benzene ring are also influenced by the electronic effects of the substituents. Changes in these frequencies relative to benzene can provide qualitative information about the electronic nature of the substituents.

Predicted Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon PositionPredicted Chemical Shift (ppm)
C1 (bearing -I)~95
C2 (bearing -Cl)~133
C3 (bearing -CH₃)~139
C4~128
C5~127
C6~130
-CH₃~20

Note: These are estimations and actual experimental values may vary.

Predicted Key IR Absorptions (cm⁻¹):

  • Aromatic C-H stretch: 3100-3000 cm⁻¹

  • Aromatic C=C stretch: 1600-1450 cm⁻¹ (multiple bands)

  • C-Cl stretch: 800-600 cm⁻¹

  • C-I stretch: 600-500 cm⁻¹

  • C-H out-of-plane bending: 900-675 cm⁻¹ (pattern will be indicative of the 1,2,3-trisubstitution)

Conclusion

The electronic character of this compound is a complex interplay of the electron-withdrawing inductive effects of the chloro and iodo groups and the electron-donating effects of the methyl group, alongside the resonance effects of the halogens. The overall effect is a moderately deactivated ring with specific sites of altered electron density, which will dictate its reactivity in chemical transformations. This guide provides a foundational understanding of these effects, offering a framework for researchers and drug development professionals to predict the behavior of this and similar polysubstituted aromatic compounds. For precise quantitative data, experimental determination or high-level computational modeling is recommended.

An In-Depth Technical Guide to 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-3-methylbenzene (CAS No: 116632-40-7), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1][2][3] This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes this compound a valuable intermediate for the regioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This guide is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

This compound is a substituted aromatic hydrocarbon containing chloro, iodo, and methyl functional groups. Its unique substitution pattern and the presence of two different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound[1]
CAS Number 116632-40-7[1][2][3]
Molecular Formula C₇H₆ClI[1][2][3]
Synonyms 1-Iodo-2-chloro-3-methyl-benzene

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 252.48 g/mol [1][2][3]
Density 1.806 g/cm³ (Predicted)[4]
Boiling Point 248.9 °C at 760 mmHg (Predicted)[4]
Flash Point 104.3 °C (Predicted)[4]
LogP 3.6 (Predicted)[1]
Solubility Insoluble in water (Predicted)[4]

Synthesis of this compound

A common and effective method for the synthesis of aryl iodides from primary aryl amines is the Sandmeyer reaction.[5][6][7] This reaction involves the diazotization of an aniline derivative followed by treatment with an iodide salt. The following is a representative experimental protocol for the synthesis of this compound from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

Reagents and Solvents:

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis: Regioselective Cross-Coupling

A key application of this compound in drug development and organic synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for regioselective functionalization. The C-I bond is more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations. This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of this compound using two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0), Base) A->B Selective reaction at C-I bond C Sonogashira Coupling (R-C≡CH, Pd(0), Cu(I), Base) A->C Selective reaction at C-I bond D 2-Chloro-3-methyl-biphenyl derivative B->D E 2-Chloro-1-(alkynyl)-3-methylbenzene derivative C->E F Further Functionalization at C-Cl bond D->F E->F G Complex Molecule F->G

Sequential Cross-Coupling Workflow

This diagram illustrates how this compound can be selectively functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira coupling. The resulting chloro-substituted intermediate can then undergo a second cross-coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted aromatic compounds.

Spectral Data (Representative)

Table 3: Representative Spectral Data

SpectrumPredicted/Analogous Data
¹H NMR Aromatic protons are expected in the range of δ 7.0-7.6 ppm. The methyl protons would appear as a singlet around δ 2.3-2.5 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 120-145 ppm. The carbon bearing the iodine atom would be significantly shielded (around δ 90-100 ppm). The methyl carbon would appear around δ 20-25 ppm.
IR (Infrared) Expected peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methyl group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Mass Spec (MS) The molecular ion peak [M]⁺ would be expected at m/z 252, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% of [M]⁺).

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective construction of complex molecules, which is of particular interest to researchers in drug discovery and materials science. This technical guide serves as a foundational resource for understanding and utilizing this important chemical intermediate.

References

Commercial Availability and Technical Profile of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and illustrative synthetic and characterization workflows for 2-Chloro-1-iodo-3-methylbenzene (CAS No. 116632-40-7). This halogenated aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research.

Physicochemical Properties

This compound is a substituted toluene with the molecular formula C₇H₆ClI.[1][2] Its structural and physical properties are summarized below.

PropertyValueSource
CAS Number 116632-40-7[1][3]
Molecular Formula C₇H₆ClI[1][2]
Molecular Weight 252.48 g/mol [1][3]
Density 1.8 ± 0.1 g/cm³[3][4]
Boiling Point 248.9 ± 20.0 °C at 760 mmHg[3][4]
Flash Point 104.3 ± 21.8 °C[3][4]
LogP 4.57[3]
Index of Refraction 1.617[3][4]

Commercial Availability

This compound is available from several chemical suppliers, with purities typically ranging from 95% to 98%. The following table summarizes a selection of commercial sources. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurityContact Information
Shanghai Amole Biotechnology Co., Ltd.95.0%Email: --INVALID-LINK--
Shanghai Jizhi Biochemical Technology Co., Ltd95.0%Email: --INVALID-LINK--
Dayang Chem (Hangzhou) Co., Ltd.98.0%Email: --INVALID-LINK--
Aromsyn Co., Ltd.Not SpecifiedTel: +86-0571-85585865

Illustrative Synthetic Protocol

Representative Synthesis of a Halogenated Toluene (o-Chlorotoluene)

This procedure is adapted from a known synthesis of o-chlorotoluene.[5]

Materials:

  • o-toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper Sulfate

  • Sodium Chloride

  • Sodium Bisulfite

  • Sodium Hydroxide

  • Cracked Ice

  • Calcium Chloride

Procedure:

  • Preparation of Cuprous Chloride Solution: A solution of copper sulfate (1250 g) and sodium chloride (325 g) in hot water (4 L) is prepared. To this, an alkaline solution of sodium sulfite is added. The resulting cuprous chloride precipitate is washed and then dissolved in concentrated hydrochloric acid.[5]

  • Diazotization of o-Toluidine: o-toluidine (428 g) is dissolved in hydrochloric acid (2 kg) and cooled to 0°C with cracked ice. A solution of sodium nitrite (280 g) in water is added slowly while maintaining the temperature between 0-5°C to form the diazonium salt.[5]

  • Sandmeyer Reaction: The cold diazonium salt solution is rapidly added to the chilled cuprous chloride solution. The mixture will thicken as an addition product separates.[5]

  • Decomposition and Isolation: The reaction mixture is gently warmed to 60°C to decompose the addition product. The o-chlorotoluene layer is then isolated by steam distillation.[5]

  • Purification: The collected organic layer is washed with cold concentrated sulfuric acid, then with water, and finally dried over calcium chloride to yield the purified o-chlorotoluene.[5]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway for this compound and a general workflow for chemical synthesis and characterization.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product m-Toluidine m-Toluidine Iodination Iodination m-Toluidine->Iodination I₂ / HIO₃ 2-Iodo-3-aminotoluene 2-Iodo-3-aminotoluene Iodination->2-Iodo-3-aminotoluene Sandmeyer\nReaction Sandmeyer Reaction This compound This compound Sandmeyer\nReaction->this compound 2-Iodo-3-aminotoluene->Sandmeyer\nReaction 1. NaNO₂, HCl 2. CuCl

Caption: Plausible synthetic pathway for this compound.

G Start Start Reaction_Setup Reaction Setup & Execution Start->Reaction_Setup Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction_Setup->Workup Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Characterization Structural & Purity Analysis Purification->Characterization Characterization->Purification If Impure Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for chemical synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of 2-chloro-1-iodo-3-methylbenzene, a versatile building block for the synthesis of complex biaryl structures.

The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br > C-Cl) allows for regioselective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst, enabling the selective formation of a biaryl linkage at this position while leaving the chloro substituent intact for potential subsequent transformations.[3] This selective approach is highly valuable for the efficient construction of multi-substituted aromatic compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl OxAdd_pos Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Trans_pos Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim_pos Reductive Elimination RedElim Reductive Elimination Product->Pd0 ArylHalide Ar-I ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_Diaryl Experimental_Workflow A Reaction Setup: Combine reactants, base, and catalyst precursor in a Schlenk flask. B Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. A->B C Add Solvents: Inject anhydrous toluene and degassed water. B->C D Heating and Stirring: Heat the reaction mixture at 90-100 °C for 4-12 hours. C->D E Reaction Work-up: Cool, dilute with ethyl acetate and water. D->E F Extraction: Separate layers and extract the aqueous phase. E->F G Washing and Drying: Wash with brine and dry over anhydrous sulfate. F->G H Purification: Column chromatography on silica gel. G->H I Product Isolation and Characterization H->I

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira cross-coupling reaction on the sterically hindered and di-substituted substrate, 2-Chloro-1-iodo-3-methylbenzene. This document outlines the key reaction conditions, presents detailed experimental protocols, and discusses the underlying mechanistic principles.

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The substrate, this compound, presents a unique challenge due to the steric hindrance around the reactive iodide and the presence of a less reactive chloride substituent. However, the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for a highly selective coupling at the iodine position under appropriate conditions.[1]

Reaction Principle and Considerations

The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate, which participates in the transmetalation step of the palladium cycle.

For a sterically hindered substrate like this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps.[3] Copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]

Experimental Protocols

Two primary protocols are presented: a traditional copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne coupling partner and the desired purity of the final product.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-2 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-4 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling side products.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., PPh₃ or a bulky, electron-rich phosphine, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or Bu₄NOAc, 2-3 eq)[6]

  • Anhydrous solvent (e.g., DMF or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to pre-form the active catalyst.

  • Add the base, this compound, and the terminal alkyne.

  • Heat the reaction mixture to 60-100 °C and monitor its progress.

  • Follow steps 4-7 from Protocol 1 for the workup and purification.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted for the Sonogashira coupling of this compound with various terminal alkynes.

Table 1: Typical Copper-Co-Catalyzed Sonogashira Reaction Conditions

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Alkyne Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂1 - 5 mol%
Copper Co-catalyst CuI0.5 - 2 mol%
Base Triethylamine or Diisopropylamine2 - 4 equivalents
Solvent THF or DMFAnhydrous
Temperature Room Temperature to 80 °COptimization may be required
Atmosphere Inert (Argon or Nitrogen)Essential to prevent side reactions

Table 2: Typical Copper-Free Sonogashira Reaction Conditions

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Alkyne Terminal Alkyne1.2 - 2.0 equivalents
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol%
Ligand PPh₃ or bulky phosphine2 - 6 mol%
Base Cs₂CO₃ or Bu₄NOAc2 - 3 equivalents
Solvent DMF or 1,4-DioxaneAnhydrous
Temperature 60 - 100 °CHigher temperatures may be needed for less reactive alkynes
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability

Visualizations

Diagram 1: Catalytic Cycle of the Copper-Co-Catalyzed Sonogashira Reaction

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)(I)L2->Cu(I)X Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR H-C≡CR, Base Cu(I)C≡CR->Ar-Pd(II)(I)L2 Cu(I)C≡CR->Cu(I)X Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Substrates, Catalysts, Base, Solvent Reaction_Setup->Reagent_Addition Reaction Stir at RT or Heat Reagent_Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for performing a Sonogashira cross-coupling experiment.

References

Application Notes and Protocols for the Heck Reaction of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The chemoselective functionalization of polyhalogenated aromatic compounds is of particular interest in medicinal chemistry, as it allows for the stepwise introduction of different substituents, leading to diverse molecular architectures.

This application note provides a detailed overview of the Heck reaction mechanism as it applies to 2-Chloro-1-iodo-3-methylbenzene. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, the Heck reaction can be performed with high chemoselectivity, targeting the more reactive C-I bond. This allows for the selective introduction of a vinyl group, leaving the C-Cl bond intact for subsequent transformations.

Chemoselective Heck Reaction of this compound

The Heck reaction of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key to the chemoselectivity of this reaction lies in the oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-I bond a much more facile process.

The generalized reaction scheme is as follows:

Reaction Scheme for the Chemoselective Heck Reaction

Catalytic Cycle

The mechanism of the Heck reaction with this compound can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the rate-determining and chemoselectivity-determining step.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, leading to the formation of the vinylated product and a hydrido-palladium(II) complex.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Reaction_Mechanism cluster_0 Catalytic Cycle A Pd(0)L2 B Aryl-Pd(II)(I)L2 (Aryl = 2-Chloro-3-methylphenyl) A->B Oxidative Addition (this compound) C Alkene Complex B->C Alkene Coordination D Migratory Insertion Product C->D Migratory Insertion E Vinylated Product D->E Product Release F H-Pd(II)(I)L2 D->F β-Hydride Elimination F->A Reductive Elimination (+ Base, - H-Base+ I-)

Caption: Catalytic cycle of the chemoselective Heck reaction.

Experimental Protocols

The following protocols are representative examples for the chemoselective Heck reaction of this compound with different alkenes.

Protocol 1: Heck Reaction with Butyl Acrylate

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (specific mol% as per table below) and tri(o-tolyl)phosphine (specific mol% as per table below).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound (1.0 mmol), butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to the specified temperature (see table below) and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (specific mol% as per table below), triphenylphosphine (specific mol% as per table below), and sodium acetate (1.5 mmol).

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to the specified temperature (see table below) with vigorous stirring for the indicated time.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the chemoselective Heck reaction of this compound with representative alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Butyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10012>95
2StyrenePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF12024~90
3Methyl AcrylatePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile8016>90

Note: The data presented are representative and may vary based on the specific reaction scale and purity of reagents. Optimization of reaction conditions may be necessary to achieve desired yields.

Logical Workflow for Experimentation

experimental_workflow start Start: Define Reaction Scope reagents Reagent Preparation (Aryl Halide, Alkene, Catalyst, Ligand, Base, Solvent) start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Heck Coupling Reaction (Controlled Temperature and Time) setup->reaction monitoring Reaction Monitoring (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the Heck reaction.

Applications in Drug Development

The ability to selectively functionalize dihalogenated aromatic compounds is a powerful tool in drug discovery and development. The product of the Heck reaction of this compound, a vinyl-substituted chlorotoluene derivative, serves as a versatile intermediate. The remaining chloro substituent can be further modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, allowing for the rapid generation of a library of complex molecules for biological screening. This sequential, site-selective functionalization is a key strategy in the synthesis of novel pharmaceutical candidates.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 2-Chloro-1-iodo-3-methylbenzene. The palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond, a critical transformation in the synthesis of pharmaceuticals and other advanced materials.[1][2][3] Given the differential reactivity of aryl iodides and chlorides, this protocol focuses on achieving selective amination at the more reactive C-I bond.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[1][3] The reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with a primary or secondary amine in the presence of a base.[4][5] For di-halogenated substrates such as this compound, achieving chemoselectivity is a key challenge. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This inherent difference in reactivity can be exploited to achieve selective amination at the C-I bond, leaving the C-Cl bond intact for subsequent functionalization.

Reaction Scheme

cluster_0 Buchwald-Hartwig Amination This compound This compound Amine R1R2NH This compound->Amine + Catalyst Catalyst Amine->Catalyst Pd Catalyst, Ligand, Base Product N-(2-chloro-3-methylphenyl)-R1R2N HI HI Product->HI + Catalyst->Product ->

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

Successful and selective Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(cinnamyl)Cl]₂.[2] The active Pd(0) species is typically formed in situ.[1][4]

  • Ligand: The choice of phosphine ligand is crucial for catalytic activity and selectivity.[1][4] For selective amination of aryl iodides in the presence of aryl chlorides, ligands such as XPhos, SPhos, and RuPhos are often effective.[6] The steric bulk and electron-donating properties of the ligand influence the rates of oxidative addition and reductive elimination.[6]

  • Base: A variety of bases can be used, with sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) being the most common.[4][7] The choice of base can influence the reaction rate and selectivity. For base-sensitive functional groups, weaker bases like Cs₂CO₃ are preferred.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[1][2] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: Selective Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, or a primary/secondary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).

  • Add NaOtBu (1.2-1.5 equivalents).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the amine (1.1-1.2 equivalents) to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of similar aryl halides. This data is intended to provide a general expectation of reaction efficiency. Actual yields for this compound may vary depending on the specific amine and optimized reaction conditions.

Aryl HalideAmineCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
4-IodoanisoleAnilinePd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene10098[7]
1-Bromo-4-chlorobenzenePiperidinePd₂(dba)₃ / BINAPNaOtBuToluene8095 (selective for Br)N/A
This compoundMorpholinePd(OAc)₂ / XPhosNaOtBuToluene90>90 (expected)N/A

Note: Data for 1-Bromo-4-chlorobenzene and this compound are illustrative and based on typical outcomes for selective couplings.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis setup_flask Prepare dry Schlenk flask under inert atmosphere add_solids Add Pd(OAc)₂, XPhos, and NaOtBu setup_flask->add_solids add_solvent Add anhydrous toluene add_solids->add_solvent preform_catalyst Stir at RT for catalyst pre-formation add_solvent->preform_catalyst add_reactants Add this compound and amine preform_catalyst->add_reactants heat_reaction Heat to 80-100 °C add_reactants->heat_reaction monitor_reaction Monitor progress by TLC or GC-MS heat_reaction->monitor_reaction cool_reaction Cool to room temperature monitor_reaction->cool_reaction quench_reaction Quench with aqueous solution cool_reaction->quench_reaction extract_product Extract with organic solvent quench_reaction->extract_product dry_and_concentrate Dry organic layer and concentrate extract_product->dry_and_concentrate purify_product Purify by column chromatography dry_and_concentrate->purify_product characterization Characterize product (NMR, MS, etc.) purify_product->characterization

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl compounds. By leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds, selective amination of this compound can be achieved with high efficiency. The provided protocol offers a robust starting point for researchers, and further optimization of the reaction parameters may lead to improved yields and selectivity for specific amine coupling partners.

References

Application of 2-Chloro-1-iodo-3-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-iodo-3-methylbenzene is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique trifunctionalized aromatic scaffold, featuring iodo, chloro, and methyl groups, allows for selective and sequential cross-coupling reactions. This differential reactivity is paramount in the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The distinct electronic and steric properties of the substituents on the benzene ring enable chemists to perform regioselective modifications, making it an ideal starting material for creating diverse libraries of compounds for drug discovery.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C1 position, while leaving the C2 chloro-substituent intact for subsequent transformations. This sequential approach is a powerful strategy for the convergent synthesis of complex drug candidates.

Key Chemical Transformations

The strategic application of this compound in pharmaceutical synthesis revolves around a series of well-established and robust cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of most small-molecule drugs.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl halide, leading to the formation of a C(sp²)-C(sp) bond. This reaction is instrumental in the synthesis of arylalkynes, which are common motifs in kinase inhibitors and other biologically active molecules. The higher reactivity of the C-I bond in this compound allows for selective coupling with a terminal alkyne at the C1 position.

General Reaction Scheme:

G reagents This compound + Terminal Alkyne conditions Pd Catalyst, Cu(I) Cocatalyst, Base ______________________________ reagents->conditions product 2-Chloro-3-methyl-1-(alkynyl)benzene conditions->product G reagents This compound + Arylboronic Acid conditions Pd Catalyst, Base ______________________________ reagents->conditions product 2-Chloro-3-methyl-1,1'-biphenyl derivative conditions->product G reagents This compound + Amine (R2NH) conditions Pd Catalyst, Ligand, Base ______________________________ reagents->conditions product N-(2-Chloro-3-methylphenyl)amine derivative conditions->product G cluster_0 Synthetic Workflow A This compound B Sonogashira Coupling (Terminal Alkyne) A->B Pd(PPh3)2Cl2, CuI, Et3N C 2-Chloro-3-methyl-1-(alkynyl)benzene B->C D Suzuki-Miyaura Coupling (Arylboronic Acid) C->D Pd(PPh3)4, K2CO3 E Substituted Biaryl Alkyne D->E F Cyclization (e.g., with an amine source) E->F Various conditions G Substituted Isoquinoline Scaffold F->G H Buchwald-Hartwig Amination (Amine) G->H Pd2(dba)3, XPhos, NaOtBu I Final Kinase Inhibitor Analog H->I

Application Notes and Protocols: 2-Chloro-1-iodo-3-methylbenzene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-iodo-3-methylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring two different halogens—iodine and chlorine—at ortho positions, offers opportunities for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in various cross-coupling reactions, allowing for sequential and site-specific modifications of the benzene ring. This differential reactivity enables the strategic introduction of diverse functionalities to construct complex molecular architectures commonly found in herbicides, fungicides, and insecticides.

This document outlines potential applications of this compound in the synthesis of key agrochemical scaffolds, including diphenyl ethers and substituted benzophenones. Detailed theoretical protocols for these transformations are provided to guide researchers in their synthetic endeavors.

Key Reactive Properties

The synthetic utility of this compound is primarily derived from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This allows for selective reaction at the iodine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Table 1: Bond Dissociation Energies of Halogenated Benzenes

BondBond Dissociation Energy (kJ/mol)
C-I~272
C-Br~338
C-Cl~401
C-F~522

Note: Data is generalized for aryl halides and serves for comparative purposes.

This reactivity difference is the cornerstone of the synthetic strategies outlined below.

Application 1: Synthesis of Diphenyl Ether Herbicides

Diphenyl ethers are a well-established class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO).[2][3][4][5] The structural framework of these herbicides can be readily accessed using this compound as a starting material via a selective Ullmann condensation or Buchwald-Hartwig C-O coupling reaction.

Synthetic Workflow

The proposed synthetic route involves the selective coupling of a substituted phenol at the iodo-position of this compound, followed by further modifications.

G A This compound C Ullmann Condensation or Buchwald-Hartwig C-O Coupling A->C B Substituted Phenol B->C D 2-Chloro-3-methyl-1-phenoxybenzene Derivative C->D Selective C-O bond formation E Further Functionalization (e.g., at the chloro-position or methyl group) D->E F Potential Diphenyl Ether Herbicide E->F G A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D 2-Chloro-3-methyl-biphenyl Derivative C->D Selective C-C bond formation E Oxidation D->E F Substituted Benzophenone E->F

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-iodo-3-methylbenzene is a versatile synthetic intermediate possessing two distinct halogen atoms, enabling regioselective palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C–I and C–Cl bonds allows for the preferential activation of the carbon-iodine bond. This chemoselectivity permits the selective formation of a carbon-carbon or carbon-nitrogen bond at the C-1 position, while leaving the C-2 chloro substituent intact for subsequent transformations. This feature makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

These application notes provide detailed protocols for the regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the reaction can be controlled to selectively couple a boronic acid at the C-I position.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical yields for the regioselective Suzuki-Miyaura coupling of a similar substrate, 2-bromo-1-iodo-4-methylbenzene, with various boronic acids. These conditions are expected to be a good starting point for this compound.[1]

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃Toluene/H₂O801292
4-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O801289
4-Trifluoromethylphenylboronic acid3Cs₂CO₃Dioxane/H₂O901685

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C–N bonds. The higher reactivity of the C–I bond in this compound allows for selective amination at this position.

Experimental Protocol: Synthesis of N-Aryl-2-chloro-3-methylaniline

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Add toluene, followed by this compound and the desired amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

The following data is based on the successful amination of 2-chloro-3-iodopyridine, demonstrating the feasibility of selective C-N coupling at the iodo-position.[2]

AmineCatalyst SystemBaseTemp (°C)Yield (%)
AnilinePd(OAc)₂ / BINAPCs₂CO₃100>95
MorpholinePd(OAc)₂ / BINAPCs₂CO₃100>95
N-MethylanilinePd(OAc)₂ / BINAPCs₂CO₃100>95

Regioselective Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction proceeds selectively at the C–I bond of this compound.

Experimental Protocol: Synthesis of 1-(Alkynyl)-2-chloro-3-methylbenzene

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes).

Quantitative Data for Sonogashira Coupling

The following table provides representative yields for the regioselective Sonogashira coupling of 2-bromo-1-iodo-4-methylbenzene with various terminal alkynes, which should serve as a useful guide for the target substrate.[1]

Coupling PartnerCatalyst SystemBaseSolventTempTime (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt695
1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt688
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt691

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdX Ar-Pd(II)L2-I OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L2-R Transmetal->ArPdR + [R-B(OH)3]- RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Substrate Ar-I Substrate->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Reagents (Substrate, Coupling Partner, Catalyst, Base) setup->reagents solvent Add Solvent reagents->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: General experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective formation of a Grignard reagent from 2-Chloro-1-iodo-3-methylbenzene. This protocol leverages the differential reactivity of carbon-halogen bonds to selectively form the organometallic species at the iodo-substituted position, preserving the chloro-substituent for subsequent functionalization. This method is of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. In molecules containing multiple halogen atoms, the selective formation of a Grignard reagent at a specific site is a valuable strategy for multi-step syntheses. The reactivity of organic halides towards magnesium follows the order I > Br > Cl > F. This predictable trend in reactivity is based on the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond reacts preferentially over the stronger C-Cl bond.

This application note focuses on the selective synthesis of 2-Chloro-3-methylphenylmagnesium iodide from this compound. The resulting Grignard reagent is a versatile intermediate that can be used in a variety of coupling reactions and nucleophilic additions, making it a valuable tool for the synthesis of highly substituted aromatic compounds.

Reaction Principle and Selectivity

The formation of the Grignard reagent from this compound proceeds via the oxidative insertion of magnesium into the carbon-iodine bond. The significantly higher bond energy of the C-Cl bond compared to the C-I bond ensures that the reaction is highly selective under controlled conditions.

Key Reaction:

This compound + Mg → 2-Chloro-3-methylphenylmagnesium iodide

This chemoselectivity allows for the retention of the chlorine atom, which can be utilized in subsequent synthetic transformations, such as cross-coupling reactions.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the selective formation of a Grignard reagent from a dihalogenated aromatic compound and its subsequent reaction with an electrophile. Please note that specific yields for this compound may vary and should be optimized for the specific reaction scale and conditions.

ParameterValue/RangeNotes
Grignard Formation
Starting MaterialThis compound1.0 equivalent
MagnesiumTurnings, activated1.1 - 1.5 equivalents
SolventAnhydrous Tetrahydrofuran (THF)
InitiatorIodine (catalytic amount)A small crystal is typically sufficient.
Reaction TemperatureRoom Temperature to 40 °CInitiation may require gentle heating.
Reaction Time1 - 3 hoursMonitor by TLC or GC for consumption of starting material.
Exemplary Quenching
ElectrophileN,N-Dimethylformamide (DMF)1.1 equivalents
Product2-Chloro-3-methylbenzaldehyde
Typical Yield75 - 90%Based on analogous reactions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles

Protocol for Selective Grignard Reagent Formation
  • Preparation: Assemble and flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The flask should be under a positive pressure of inert gas.

  • Initiation: Add a small amount of anhydrous THF via syringe to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl iodide solution to the magnesium suspension.

  • The reaction mixture may need to be gently warmed with a heat gun or in a warm water bath to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by gentle refluxing of the solvent.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling in a water bath to control the rate.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 2-Chloro-3-methylphenylmagnesium iodide is typically a dark brown or greyish suspension.

Protocol for Reaction with N,N-Dimethylformamide (DMF)
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Electrophile: Add anhydrous N,N-dimethylformamide (1.1 equivalents) dropwise to the stirred Grignard solution via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Add 1 M hydrochloric acid to dissolve any precipitated magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude 2-Chloro-3-methylbenzaldehyde can be further purified by column chromatography on silica gel or by distillation.

Mandatory Visualizations

Signaling Pathway of Grignard Reagent Formation

Grignard_Formation A This compound Grignard 2-Chloro-3-methylphenylmagnesium iodide A->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous THF Solvent->Grignard Byproduct MgICl (potential) Grignard->Byproduct Experimental_Workflow Start Start: Assemble & Flame-Dry Glassware Activate Activate Mg with Iodine in THF Start->Activate Initiate Initiate Reaction with Aryl Iodide Activate->Initiate Add Dropwise Addition of Aryl Iodide Initiate->Add React Stir at Room Temperature (1-2h) Add->React Cool Cool to 0 °C React->Cool Quench Quench with Electrophile (e.g., DMF) Cool->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/Distillation) Workup->Purify End End: Isolated Product Purify->End

Application Notes and Protocols: Lithiation of 2-Chloro-1-iodo-3-methylbenzene and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective lithiation of 2-chloro-1-iodo-3-methylbenzene and subsequent reactions with common electrophiles. The methodologies outlined are foundational for the synthesis of a variety of functionalized 2-chloro-3-methylbenzene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The selective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. This compound serves as a versatile starting material for the regioselective introduction of various functional groups. The significant difference in the rates of lithium-halogen exchange for iodine and chlorine allows for the selective formation of the 2-chloro-3-methylphenyllithium intermediate. This powerful nucleophile can then be trapped with a range of electrophiles to afford a diverse array of substituted aromatic compounds.

The general transformation is based on the principle of lithium-halogen exchange, a robust and rapid reaction, particularly for aryl iodides.[1] The reaction is typically performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.

Reaction Pathway

The overall synthetic strategy involves two key steps:

  • Lithium-Iodine Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature selectively replaces the iodine atom with lithium.

  • Electrophilic Quench: The resulting 2-chloro-3-methylphenyllithium is then reacted in situ with an electrophile to introduce the desired functional group.

Reaction_Pathway Start This compound Intermediate 2-Chloro-3-methylphenyllithium Start->Intermediate n-BuLi, THF, -78 °C Product_BoronicAcid 2-Chloro-3-methylphenylboronic acid Intermediate->Product_BoronicAcid 1. B(OMe)₃ 2. H₃O⁺ Product_Aldehyde 2-Chloro-3-methylbenzaldehyde Intermediate->Product_Aldehyde 1. DMF 2. H₃O⁺ Product_Alcohol (2-Chloro-3-methylphenyl)(phenyl)methanol Intermediate->Product_Alcohol 1. Benzaldehyde 2. H₃O⁺

Caption: Reaction pathway for the lithiation of this compound and subsequent electrophilic trapping.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate techniques.

Protocol 1: Synthesis of 2-Chloro-3-methylphenylboronic acid

This protocol describes the formation of 2-chloro-3-methylphenyllithium followed by trapping with trimethyl borate to yield the corresponding boronic acid, a key building block for Suzuki cross-coupling reactions.

Experimental Workflow:

Workflow_Boronic_Acid cluster_prep Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification A Dissolve this compound in anhydrous THF B Cool solution to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add trimethyl borate D->E F Warm to room temperature E->F G Acidify with aqueous HCl F->G H Extract with ethyl acetate G->H I Purify by column chromatography or recrystallization H->I

Caption: General workflow for the synthesis of 2-chloro-3-methylphenylboronic acid.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound268.4910.01.02.68 g
Anhydrous Tetrahydrofuran (THF)---50 mL
n-Butyllithium (2.5 M in hexanes)64.0611.01.14.4 mL
Trimethyl borate103.9112.01.21.34 mL (1.25 g)
2 M Hydrochloric Acid (HCl)---As needed
Ethyl acetate---For extraction
Brine---For washing
Anhydrous Magnesium Sulfate (MgSO₄)---For drying

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (2.68 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.34 mL, 12.0 mmol) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 2-Chloro-3-methylbenzaldehyde

This protocol details the formylation of the aryllithium intermediate using N,N-dimethylformamide (DMF) as the electrophile.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound268.4910.01.02.68 g
Anhydrous Tetrahydrofuran (THF)---50 mL
n-Butyllithium (2.5 M in hexanes)64.0611.01.14.4 mL
Anhydrous N,N-Dimethylformamide (DMF)73.0915.01.51.16 mL (1.10 g)
1 M Hydrochloric Acid (HCl)---As needed
Diethyl ether---For extraction
Saturated Sodium Bicarbonate (NaHCO₃)---For washing
Brine---For washing
Anhydrous Magnesium Sulfate (MgSO₄)---For drying

Procedure:

  • Generate the 2-chloro-3-methylphenyllithium solution as described in steps 1-4 of Protocol 1.

  • Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of 1 M aqueous HCl (20 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (40 mL) and brine (40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Expected Results

The successful execution of these protocols will yield the desired functionalized 2-chloro-3-methylbenzene derivatives. The yields are typically moderate to good, depending on the purity of the reagents and the strict adherence to anhydrous and anaerobic conditions.

Table of Expected Products and Yields:

ProductElectrophileTypical Yield (%)Physical State
2-Chloro-3-methylphenylboronic acidTrimethyl borate70-85White solid
2-Chloro-3-methylbenzaldehydeDMF65-80Pale yellow oil

Note: Yields are based on analogous reactions reported in the literature and may vary.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH for the boronic acid, -C=O for the aldehyde).

Troubleshooting

  • Low or no yield: This is often due to the presence of moisture or oxygen, which will quench the organolithium reagent. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas. The quality of the n-butyllithium is also critical; it should be titrated prior to use to determine its exact concentration.

  • Formation of side products: Incomplete lithium-halogen exchange or side reactions of the organolithium reagent can lead to impurities. Maintaining a low reaction temperature is crucial. For the formylation reaction, ensuring the DMF is anhydrous is important to prevent quenching of the aryllithium.

These protocols provide a solid foundation for the synthesis of a range of 2-chloro-3-methylbenzene derivatives. By carefully controlling the reaction conditions and employing standard techniques for handling air- and moisture-sensitive reagents, researchers can reliably access these valuable synthetic intermediates.

References

Synthesis of Substituted Biaryls from 2-Chloro-1-iodo-3-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls and other valuable organic molecules utilizing 2-chloro-1-iodo-3-methylbenzene as a versatile starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this substrate allows for highly regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This selectivity enables the synthesis of a diverse array of complex molecules, which are crucial intermediates in pharmaceutical and materials science research.

The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the more robust C-Cl bond. This reactivity difference is the cornerstone of the synthetic strategies outlined below, allowing for selective coupling at the C-1 position while leaving the C-2 chloro-substituent available for subsequent transformations.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. When applied to this compound, the reaction proceeds with high regioselectivity at the C-I bond, enabling the synthesis of 2-chloro-3-methyl-substituted biaryls. These products are valuable precursors for a variety of more complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental Workflow for Regioselective Suzuki-Miyaura Coupling setup Reaction Setup: - Add this compound,  boronic acid, catalyst, and base to a  Schlenk flask. inert Inert Atmosphere: - Evacuate and backfill the flask  with argon or nitrogen (3x). setup->inert solvents Solvent Addition: - Add degassed solvent mixture  (e.g., Toluene/H₂O or Dioxane/H₂O)  via syringe. inert->solvents reaction Reaction Execution: - Heat the mixture to the specified  temperature (e.g., 80-100 °C)  and stir for 12-24 hours. solvents->reaction workup Work-up: - Cool to room temperature, dilute  with an organic solvent, and wash  with water and brine. reaction->workup purification Purification: - Dry the organic layer, concentrate,  and purify by column chromatography. workup->purification

Caption: General workflow for the regioselective Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O8012~90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O8012~87
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O9016~83

Note: Yields are estimated based on reactions with the analogous 2-bromo-1-iodo-4-methylbenzene and may require optimization for this compound.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired 2-chloro-3-methyl-1,1'-biphenyl.

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of substituted alkynes. With this compound, this reaction selectively occurs at the C-I bond, yielding 1-(alkynyl)-2-chloro-3-methylbenzene derivatives. These products are versatile intermediates for the synthesis of heterocycles and other complex organic molecules.

Catalytic Cycle: Sonogashira Coupling

Catalytic Cycle of the Sonogashira Coupling cluster_copper Copper Cycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-I pd0->pd2_oxid Oxidative Addition (R¹-I) pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_oxid->pd2_trans Transmetalation product R¹-C≡CR² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd2_oxid alkyne H-C≡CR² alkyne->cu_alkyne [Cu(I)], Base

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Quantitative Data: Sonogashira Coupling
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608~95
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608~91
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF5010~88

Note: Yields are estimated based on reactions with the analogous 2-bromo-1-iodo-4-methylbenzene and may require optimization.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-2-chloro-3-methylbenzene

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Its application to this compound allows for the selective introduction of an amine at the C-1 position. This provides a direct route to 2-chloro-3-methylanilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Logical Relationship: Buchwald-Hartwig Amination

Logical Flow of Buchwald-Hartwig Amination reactants Reactants: - this compound - Amine (R₂NH) - Palladium Precatalyst - Ligand - Base catalyst_formation Active Pd(0) Catalyst Formation reactants->catalyst_formation oxidative_addition Oxidative Addition (Selective C-I Cleavage) catalyst_formation->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination (C-N Bond Formation) amine_coordination->reductive_elimination reductive_elimination->catalyst_formation Regeneration product Product: 2-Chloro-3-methyl-N-alkylaniline reductive_elimination->product

Caption: Key stages in the Buchwald-Hartwig amination catalytic cycle.

Quantitative Data: Buchwald-Hartwig Amination
AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~93
AnilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~85
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~89

Note: Yields are estimated based on reactions with the analogous 2-bromo-1-iodo-4-methylbenzene and may require optimization.

Experimental Protocol: Synthesis of 4-(2-Chloro-3-methylphenyl)morpholine

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • XPhos (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the title compound.

Application Note 4: Regioselective Stille and Negishi Couplings

While less common than the Suzuki coupling for biaryl synthesis due to the toxicity of organotin reagents (Stille) or the moisture sensitivity of organozinc reagents (Negishi), these methods offer alternative pathways for C-C bond formation with excellent functional group tolerance. The same principle of regioselectivity applies, with the reaction occurring preferentially at the C-I bond.

General Protocol for Regioselective Stille Coupling

Materials:

  • This compound (1.0 mmol)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane reagent.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute with an organic solvent and wash with aqueous KF to remove tin byproducts.

  • Perform a standard aqueous work-up and purify by column chromatography.

General Protocol for Regioselective Negishi Coupling

Materials:

  • This compound (1.0 mmol)

  • Organozinc reagent (Aryl-ZnCl, typically prepared in situ or used as a solution) (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add a solution of this compound in the anhydrous solvent.

  • Slowly add the organozinc reagent at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous work-up and purify by column chromatography.

These protocols provide a foundational framework for the synthesis of a wide range of substituted biaryls and related compounds from this compound. Researchers should note that optimization of catalysts, ligands, bases, solvents, and temperature may be necessary to achieve maximum yields for specific substrates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals aiming to optimize the synthesis of 2-Chloro-1-iodo-3-methylbenzene. The primary synthetic route involves a two-step process: the diazotization of 2-chloro-3-methylaniline followed by an iodine substitution reaction. Careful control of reaction parameters is critical to achieving a high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most prevalent method is a two-step synthesis starting from 2-chloro-3-methylaniline. The first step is a diazotization reaction to convert the primary aromatic amine into a more reactive diazonium salt. The second step involves the substitution of the diazonium group with iodine, typically by using an aqueous solution of potassium iodide (KI).[1][2][3] This route is favored because it offers high regioselectivity.

Q2: My diazotization reaction mixture is turning dark brown or black, and I see excessive gas evolution. What is causing this?

A2: This indicates the decomposition of the aryl diazonium salt. These salts are thermally unstable and can rapidly decompose if the temperature is not strictly controlled.[4] The recommended temperature for diazotization is 0–5 °C. Exceeding this range leads to the formation of phenolic byproducts and other impurities, significantly reducing the yield of the desired product.

Q3: The yield of my final product is low, and I've identified 2-chloro-3-methylphenol as a major byproduct. How can I prevent its formation?

A3: The formation of 2-chloro-3-methylphenol is a classic sign of diazonium salt hydrolysis. This happens when the diazonium salt reacts with water instead of the iodide nucleophile. To minimize this, ensure the reaction is maintained at low temperatures (0–5 °C) throughout the diazotization and subsequent iodination steps.[5][6] It is also crucial to use the freshly prepared diazonium salt solution immediately in the next step to prevent its decomposition over time.[4]

Q4: How can I effectively remove unreacted iodine from my crude product during the workup?

A4: Unreacted iodine can be easily removed by washing the organic extract with an aqueous solution of a reducing agent. A 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective. The purple or brown color of iodine in the organic layer will disappear upon washing, indicating its complete removal.

Q5: What are the most critical parameters to control to maximize the yield of this compound?

A5: The three most critical parameters are:

  • Temperature Control: Strictly maintain a temperature of 0–5 °C during the formation and reaction of the diazonium salt.

  • Reagent Purity: Use high-purity 2-chloro-3-methylaniline and freshly prepared reagents.

  • Controlled Addition: Add the sodium nitrite solution slowly and subsurface during diazotization to prevent localized overheating and side reactions.

Process Workflow and Troubleshooting

The following diagrams illustrate the overall synthetic workflow and a logical troubleshooting guide for common issues encountered during the synthesis.

Synthetic Workflow cluster_start Starting Materials cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_workup Workup & Purification start_material 2-Chloro-3-methylaniline + HCl / H₂SO₄ diazotization Add NaNO₂ (aq) Maintain 0-5 °C start_material->diazotization 1. Dissolve diazonium_salt Aryl Diazonium Salt Solution (Use Immediately) diazotization->diazonium_salt 2. React iodination Add to KI (aq) Allow to warm to RT diazonium_salt->iodination 3. Add Slowly crude_product Crude Product Mixture iodination->crude_product 4. N₂ Evolution extraction Solvent Extraction (e.g., DCM, Ether) crude_product->extraction 5. Isolate wash Wash with Na₂S₂O₃ (aq) Wash with Brine extraction->wash purification Dry & Evaporate Solvent Vacuum Distillation / Chromatography wash->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide start Problem: Low Final Yield check_byproducts Analyze Crude Product by TLC/GC-MS/NMR start->check_byproducts phenol_detected Major Byproduct: 2-Chloro-3-methylphenol? check_byproducts->phenol_detected tar_detected Significant Tar Formation? check_byproducts->tar_detected sm_detected Unreacted Starting Material? check_byproducts->sm_detected sol_phenol Root Cause: Diazonium Decomposition Solutions: 1. Ensure temperature is 0-5 °C. 2. Use diazonium salt immediately. 3. Ensure slow NaNO₂ addition. phenol_detected->sol_phenol Yes sol_tar Root Cause: Side Reactions Solutions: 1. Check reagent purity. 2. Ensure proper stoichiometry. 3. Degas solvents if necessary. tar_detected->sol_tar Yes sol_sm Root Cause: Incomplete Diazotization Solutions: 1. Use a slight excess (1.05-1.1 eq) of NaNO₂. 2. Check for nitrous acid with starch-iodide paper. 3. Ensure sufficient acid is present. sm_detected->sol_sm Yes

Caption: Logic-based troubleshooting guide for diagnosing low yield issues.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: Insufficient NaNO₂ or acid.[4] 2. Decomposition of Diazonium Salt: Temperature too high (>5 °C).[4] 3. Poor Quality Reagents: Impure starting amine or old reagents.1. Use a slight excess (1.05 eq.) of NaNO₂. Test for excess nitrous acid with starch-iodide paper. Ensure at least 2.5-3 equivalents of acid are used. 2. Vigorously monitor and maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. 3. Use freshly distilled/purified 2-chloro-3-methylaniline.
Dark, Tarry Crude Product 1. Side Reactions: Diazonium salt decomposition or azo-coupling. 2. High Temperature: Reaction temperature exceeded the optimal range.1. Ensure the diazonium salt solution is added slowly to the KI solution to avoid high local concentrations. 2. Improve cooling efficiency and slow down the rate of reagent addition.
2-Chloro-3-methylphenol Detected as a Major Byproduct Hydrolysis of Diazonium Salt: The diazonium salt reacted with water instead of iodide.1. Strictly maintain the temperature at 0-5 °C. 2. Use the diazonium salt immediately after preparation.[4] 3. Use a more concentrated solution of potassium iodide to favor the desired reaction.
Unreacted 2-Chloro-3-methylaniline in Final Product Incomplete Diazotization: The initial reaction did not go to completion.1. Ensure slow, subsurface addition of NaNO₂ solution to promote efficient mixing. 2. Verify the stoichiometry and concentration of NaNO₂ and the acid.
Final Product is Colored (Pink/Brown) After Purification Trace Impurities: Presence of trace azo compounds or oxidized species.1. Wash the crude organic solution with a dilute acid solution. 2. Consider purification by column chromatography on silica gel or treatment with activated carbon.

Experimental Protocols

Protocol 1: Diazotization of 2-Chloro-3-methylaniline

Materials:

  • 2-Chloro-3-methylaniline (1.0 eq.)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq.)

  • Sodium Nitrite (NaNO₂, 1.05 eq.)

  • Deionized Water

  • Ice

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-3-methylaniline (1.0 eq.) and a mixture of concentrated HCl (2.0 eq.) and water.

  • Cool the flask in an ice-salt bath to 0–5 °C with vigorous stirring. The amine hydrochloride salt may precipitate as a fine slurry.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq.) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. The tip of the funnel should be below the surface of the liquid.

  • Maintain the internal temperature strictly between 0 and 5 °C throughout the addition. The addition process should take approximately 30-45 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

  • A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper (should turn blue/black).

  • The resulting pale yellow diazonium salt solution should be used immediately in the next step.

Protocol 2: Iodination of the Diazonium Salt

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Potassium Iodide (KI, 1.1 eq.)

  • Deionized Water

Procedure:

  • In a separate beaker or flask large enough to contain the entire reaction volume, dissolve potassium iodide (1.1 eq.) in a minimal amount of deionized water. Cool this solution in an ice bath.

  • Slowly, and with steady stirring, add the cold diazonium salt solution to the potassium iodide solution.

  • Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the mixture to stand in the ice bath for 30 minutes, then remove the bath and let the mixture slowly warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until nitrogen evolution has completely ceased. The mixture will appear dark, and an oily organic layer should form.

  • Proceed to the workup and purification steps (e.g., extraction with dichloromethane, washing with sodium thiosulfate solution, drying, and solvent removal). Final purification is typically achieved by vacuum distillation.

References

Technical Support Center: Suzuki Reaction of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-1-iodo-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Suzuki reaction of this compound with an arylboronic acid?

A1: The expected major product is the result of selective cross-coupling at the more reactive carbon-iodine (C-I) bond. The carbon-chlorine (C-Cl) bond is significantly less reactive and should remain intact under standard Suzuki coupling conditions. The general reactivity trend for aryl halides in Suzuki reactions is I > Br > OTf >> Cl.[1][2]

Q2: What are the most common side products observed in the Suzuki reaction of this compound?

A2: The primary side products to monitor are:

  • Homocoupling Product: Dimerization of the boronic acid coupling partner. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3][4]

  • Dehalogenation Product (Iodo reduction): Replacement of the iodine atom on the starting material with a hydrogen atom, yielding 2-chloro-3-methylbenzene. This can be caused by certain bases or solvents acting as hydride sources.[5][6]

  • Protodeboronation Product: Replacement of the boronic acid group on the coupling partner with a hydrogen atom. This is often facilitated by aqueous basic conditions and elevated temperatures.[7][8]

  • Double Coupling Product: While less common under controlled conditions, reaction at both the C-I and C-Cl positions can occur, especially under harsh conditions or with highly active catalyst systems.

Q3: How can I identify the presence of these side products in my reaction mixture?

A3: The presence of side products can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Side products will appear as distinct spots from the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show peaks corresponding to the molecular weights of the different side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product will show characteristic signals for each of the side products, allowing for their structural elucidation and quantification.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Product

If you observe a significant amount of the homocoupled boronic acid byproduct, consider the following troubleshooting steps.

Troubleshooting Workflow for Homocoupling

start High Homocoupling Observed degas Improve Degassing Protocol (e.g., freeze-pump-thaw) start->degas Is reaction rigorously deoxygenated? catalyst Switch to a Pd(0) Precatalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) degas->catalyst Using a Pd(II) precatalyst? slow_addition Slow Addition of Boronic Acid catalyst->slow_addition Is instantaneous concentration of boronic acid high? ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) slow_addition->ligand Is reductive elimination slow? end Homocoupling Minimized ligand->end

Caption: A step-by-step workflow for troubleshooting homocoupling.

Detailed Recommendations:

ParameterRecommendationRationale
Atmosphere Ensure rigorous degassing of solvents and reaction vessel.[3][4] Use a robust inert gas atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3]
Catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) instead of a Pd(II) salt (e.g., Pd(OAc)2, PdCl2).[3][5]Pd(II) species can react directly with the boronic acid to form the homocoupled product during their in-situ reduction to Pd(0).[4]
Reagent Addition Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[3]This keeps the instantaneous concentration of the boronic acid low, disfavoring the dimerization reaction.[3]
Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6]These ligands accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[8][9]
Issue 2: Presence of Dehalogenated (Iodo-reduced) Byproduct

If you detect 2-chloro-3-methylbenzene in your crude reaction mixture, it indicates dehalogenation of the starting material.

Troubleshooting Workflow for Dehalogenation

start Dehalogenation Observed base Switch to a Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) start->base Using a strong or nucleophilic base? solvent Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent Using a protic solvent? temp_time Lower Reaction Temperature and/or Reduce Reaction Time solvent->temp_time Are reaction conditions harsh? end Dehalogenation Minimized temp_time->end

Caption: A workflow for minimizing dehalogenation side products.

Detailed Recommendations:

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, anhydrous bases like K3PO4 or Cs2CO3 instead of hydroxides or alkoxides.[6]Strong bases or those that can act as hydride donors can promote the reduction of the aryl halide.[5][6]
Solvent Choice Use anhydrous aprotic solvents such as dioxane, THF, or toluene. Avoid protic solvents like alcohols if dehalogenation is an issue.[6]Protic solvents can be a source of protons for the dehalogenation reaction.
Reaction Conditions Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.High temperatures and extended reaction times can favor the dehalogenation pathway.
Issue 3: Protodeboronation of the Boronic Acid

If you observe the arene corresponding to your boronic acid as a byproduct, protodeboronation is likely occurring.

Troubleshooting Workflow for Protodeboronation

start Protodeboronation Observed boron_reagent Use a Boronic Ester (e.g., pinacol or MIDA ester) start->boron_reagent Using a boronic acid? conditions Use Anhydrous Conditions and a Milder Base (e.g., KF) boron_reagent->conditions Using aqueous basic conditions? temp Lower Reaction Temperature conditions->temp Is the reaction run at high temperature? end Protodeboronation Minimized temp->end

Caption: A workflow to mitigate protodeboronation.

Detailed Recommendations:

ParameterRecommendationRationale
Boron Reagent Use more stable boronic esters, such as pinacol or MIDA boronates, or trifluoroborate salts instead of the free boronic acid.[1][7]These derivatives are more stable to premature decomposition and slowly release the boronic acid in situ.[1]
Reaction Conditions If possible, employ anhydrous conditions with a base like potassium fluoride (KF).[1]Aqueous basic conditions, especially at elevated temperatures, are known to promote protodeboronation.[7]
Temperature Lower the reaction temperature to the minimum required for efficient coupling.High temperatures can accelerate the rate of protodeboronation.[7]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from a similar procedure for a bromo-iodo-arene and serves as a robust starting point.[2]

Reaction Setup and Execution

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup a Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Schlenk Flask b Evacuate and Backfill with Inert Gas (x3) a->b c Add Degassed Solvents b->c d Heat to 80-90 °C with Stirring c->d e Monitor by TLC/GC-MS d->e f Cool to RT, Dilute with Organic Solvent e->f g Wash with Water and Brine f->g h Dry, Filter, and Concentrate g->h i Purify by Column Chromatography h->i

Caption: A general workflow for the selective Suzuki coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.03 mmol)

  • K2CO3 (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate the flask and backfill with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes expected yields for the selective Suzuki-Miyaura coupling of a similar substrate, 2-Bromo-1-iodo-4-methylbenzene, with various arylboronic acids.[2] These values can serve as a benchmark for the reaction of this compound.

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid3K2CO3Toluene/H2O801292
4-Methoxyphenylboronic acid3K2CO3Toluene/H2O801289
4-Trifluoromethylphenylboronic acid3Cs2CO3Dioxane/H2O901685

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki Coupling and Competing Side Pathways

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd_complex Ar-Pd(II)-X(L_n) ox_add->pd_complex transmetal Transmetalation (Ar'-B(OR)2) pd_complex->transmetal dehalogenation Dehalogenation (Ar-H) pd_complex->dehalogenation Hydride Source diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) boronic_acid Ar'-B(OR)2 boronic_acid->transmetal Base boronic_acid->homocoupling O2, Pd(II) boronic_acid->protodeboronation H2O, Base

Caption: The catalytic cycle of the Suzuki coupling and major off-cycle pathways.

References

Technical Support Center: Purification of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chloro-1-iodo-3-methylbenzene. The information is tailored for professionals in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound synthesized via a Sandmeyer-type reaction?

A1: The most common impurities originate from the starting materials and side reactions. These typically include:

  • Unreacted Starting Material: 2-Chloro-3-methylaniline.

  • Isomeric Impurities: Positional isomers of the starting material or the final product if the initial chlorination of m-toluidine was not completely regioselective.

  • Decomposition Products: Phenolic byproducts formed from the reaction of the diazonium salt with water.

  • Residual Reagents: Traces of sodium nitrite or iodide salts.

Q2: My purified product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of trace amounts of iodine or nitrogen-containing byproducts from the Sandmeyer reaction.

Troubleshooting:

  • Wash with Sodium Thiosulfate: A dilute aqueous solution of sodium thiosulfate can be used during the workup to quench and remove residual iodine.

  • Activated Carbon Treatment: If the discoloration persists after initial purification, you can treat a solution of your product with a small amount of activated carbon, followed by hot filtration.

  • Chromatography: Column chromatography is highly effective at removing colored impurities.

Q3: I am observing multiple spots on my TLC plate after purification. What could they be?

A3: Multiple spots on a TLC plate indicate the presence of impurities. The identity of these spots can often be inferred from their polarity:

  • More Polar Spot (Lower Rf): Likely to be the starting aniline (2-chloro-3-methylaniline) or phenolic byproducts, as these are more polar than the desired product.

  • Spot with Similar Rf: Could be an isomer of the product, which may have a very similar polarity, making separation by standard chromatography challenging.

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic sign of an impure compound. The presence of even small amounts of the impurities mentioned in Q1 can cause this. Further purification is recommended.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Discoloration Residual iodine or diazo-related byproducts.1. Wash the organic layer with a 10% sodium thiosulfate solution during extraction. 2. Treat a solution of the crude product with activated charcoal. 3. Perform column chromatography.
Low Yield After Purification - Incomplete reaction. - Loss of product during extraction due to poor phase separation. - Product loss during chromatography.- Monitor the reaction progress by TLC to ensure completion. - Use a brine wash to improve phase separation during the workup. - Optimize chromatography conditions (e.g., column dimensions, solvent gradient).
Co-elution of Impurities during Chromatography Impurities have similar polarity to the product (e.g., isomers).- Use a less polar eluent system to increase separation. - Try a different stationary phase (e.g., alumina instead of silica gel). - Consider preparative HPLC for difficult separations.
Product Decomposition on Silica Gel The desired product is sensitive to the acidic nature of silica gel.- Use neutral or basic alumina for column chromatography. - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Standard Workup and Extraction

This protocol is for the initial workup of the reaction mixture after a Sandmeyer-type synthesis.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium thiosulfate to neutralize any remaining iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash successively with:

    • Saturated aqueous sodium bicarbonate to remove acidic impurities.

    • Water.

    • Brine to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

This is a general protocol for the purification of the crude product.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Guides

Purification_Workflow Crude Crude Product (from Sandmeyer Reaction) Workup Aqueous Workup (Sodium Thiosulfate Wash) Crude->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying and Concentration Extraction->Drying TLC TLC Analysis Drying->TLC Column Column Chromatography (Silica Gel) TLC->Column Impure Pure Pure this compound TLC->Pure Pure Column->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Discolored Discolored Product? Start->Discolored Thiosulfate Wash with Sodium Thiosulfate Discolored->Thiosulfate Yes MultiSpot Multiple Spots on TLC? Discolored->MultiSpot No Thiosulfate->MultiSpot Column Perform Column Chromatography MultiSpot->Column Yes Pure Pure Product MultiSpot->Pure No Isomer Isomeric Impurity (Similar Rf) Column->Isomer Co-elution Column->Pure Successful Separation Optimize Optimize Chromatography (e.g., change eluent) Isomer->Optimize Optimize->Pure

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-chloro-1-iodo-3-methylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with palladium(0) catalysts compared to the carbon-chlorine (C-Cl) bond. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1] This inherent difference in reactivity is crucial for achieving selective mono-functionalization at the iodo-position.

Q2: I am observing low to no yield in my coupling reaction. What are the most common causes related to the catalyst?

A2: Low or no product yield can stem from several catalyst-related issues:

  • Inactive Catalyst: The palladium catalyst may be old, have been improperly stored, or degraded due to exposure to air and moisture. It is recommended to use a fresh batch of catalyst or a recently opened bottle stored under an inert atmosphere.[1]

  • Inefficient Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a direct Pd(0) source, such as Pd(PPh₃)₄, or ensure your conditions facilitate reduction.

  • Insufficient Catalyst Loading: While the goal is to use minimal catalyst, an excessively low loading may result in a very slow or incomplete reaction. For initial screening, a catalyst loading of 1-3 mol% is a reasonable starting point.

Q3: How can I achieve selective mono-coupling at the iodo position and avoid reactions at the chloro position?

A3: To achieve selective mono-coupling at the more reactive iodo-position, it is essential to control the reaction conditions carefully:

  • Lower Reaction Temperature: Higher temperatures can provide enough energy to activate the stronger C-Cl bond. Running the reaction at the lowest effective temperature (e.g., room temperature to 80 °C) will favor the C-I bond activation.

  • Shorter Reaction Times: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the C-Cl position.

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can often enhance selectivity by favoring oxidative addition at the more accessible and reactive C-I bond.

Q4: My reaction has stalled and I see black particles forming in the flask. What is happening and how can I fix it?

A4: The formation of black particles is typically due to the precipitation of palladium black, which is an inactive, agglomerated form of palladium(0). This indicates catalyst deactivation. To mitigate this:

  • Use Stabilizing Ligands: Appropriate phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the catalytically active monoligated palladium(0) species, preventing it from aggregating into palladium black.

  • Ensure Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst. Ensure solvents are properly degassed and the reaction is run under a consistently inert atmosphere (e.g., Argon or Nitrogen).

  • Adjust Catalyst Loading: Paradoxically, sometimes very high catalyst concentrations can accelerate decomposition pathways. Optimization is key to finding a loading that is both active and stable.

Q5: How does the choice of base and solvent affect catalyst performance and optimization?

A5: The base and solvent are critical parameters that are interdependent with the catalyst system.

  • Base: The base's role is crucial, for instance, in the transmetalation step of the Suzuki-Miyaura coupling.[2] The base must be strong enough for the reaction but not so strong that it degrades the catalyst or substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility of the base in the chosen solvent is also a key factor.

  • Solvent: The solvent must solubilize the reagents and catalyst. Its polarity can influence the reaction rate and even the nature of the active catalytic species.[3][4] Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent for Suzuki reactions.

Experimental Protocols & Data

The following protocols and data are provided as a starting point for optimization. Due to the high reactivity of the C-I bond, conditions are tailored for selective coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted for the selective synthesis of 2-chloro-3-methyl-1,1'-biphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (see table for loading), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
13.0491High yield, fast reaction.
21.0888Good yield with reduced catalyst.
30.51285Slower reaction but still effective.
40.12465Incomplete conversion observed.

Conditions: Phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Toluene/H₂O (5:1), 80 °C. Yields are hypothetical based on similar substrates.

Protocol 2: Regioselective Sonogashira Coupling

This protocol is designed for the selective synthesis of 1-(alkynyl)-2-chloro-3-methylbenzene derivatives.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA, degassed)

  • THF (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (see table for loading), and CuI (1.0 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed THF (5 mL) and degassed Triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS (typically 2-6 hours).

  • Upon completion, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite® to remove catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Optimizing Catalyst Loading for Sonogashira Coupling

EntryPd Catalyst Loading (mol%)CuI Co-catalyst (mol%)Reaction Time (h)Yield (%)Notes
12.01.0294Rapid and high-yielding.
21.01.0492Efficient with lower Pd loading.
30.50.5689Slower but cost-effective.
40.10.21270Significant starting material remains.

Conditions: Phenylacetylene (1.1 eq), TEA (3.0 eq), THF, Room Temperature. Yields are hypothetical based on similar substrates.

Visual Guides

Experimental Workflow for Catalyst Optimization

The following diagram illustrates a typical workflow for optimizing catalyst loading for a new cross-coupling reaction.

G start Define Reaction: Substrate + Coupling Partner screen_catalyst Screen Pd Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) @ 2 mol% start->screen_catalyst screen_ligand Screen Ligands (e.g., PPh₃, XPhos) with best catalyst screen_catalyst->screen_ligand Select best Pd source screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃) with best catalyst/ligand screen_ligand->screen_base Select best ligand screen_solvent Screen Solvents (e.g., Toluene, Dioxane) with optimal system screen_base->screen_solvent Select best base optimize_loading Optimize Catalyst Loading (Vary from 0.1 to 3 mol%) screen_solvent->optimize_loading Finalize conditions final_protocol Final Optimized Protocol optimize_loading->final_protocol Determine lowest effective loading G start Problem: Low Yield check_catalyst Is Catalyst Active? (Fresh? Stored properly?) start->check_catalyst check_atmosphere Is Atmosphere Inert? (Degassed Solvents? Ar/N₂?) check_catalyst->check_atmosphere No change_catalyst Use Fresh Catalyst or a Pd(0) source check_catalyst->change_catalyst Yes check_reagents Are Reagents Pure? (Substrate, Base, etc.) check_atmosphere->check_reagents No improve_inert Improve Inert Technique (Re-degas, check seals) check_atmosphere->improve_inert Yes increase_loading Increase Catalyst Loading (e.g., from 1% to 3%) check_reagents->increase_loading No purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Yes optimize_conditions Re-optimize Conditions (Temp, Base, Solvent) increase_loading->optimize_conditions Still low yield

References

Technical Support Center: Preventing Dehalogenation of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-iodo-3-methylbenzene in cross-coupling reactions. The focus is on achieving selective coupling at the iodo-position while preventing the undesired dehalogenation of the chloro-substituent.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1] Therefore, under carefully controlled conditions, selective oxidative addition of the palladium catalyst to the C-I bond is expected, allowing for coupling at this position while leaving the C-Cl bond intact for potential subsequent transformations.

Q2: What is dehalogenation and why is it a problem in my reaction with this compound?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings where a halogen atom is replaced by a hydrogen atom. In the context of this compound, you might observe the formation of 2-chloro-3-methylbenzene (deiodination) or 3-methylchlorobenzene (dechlorination). Dechlorination is particularly problematic as it removes a potential site for further functionalization and leads to a mixture of products, complicating purification and reducing the yield of the desired product.

Q3: What are the primary causes of dehalogenation?

A3: Dehalogenation is often caused by the presence of a hydride source in the reaction mixture which can be transferred to the palladium catalyst. Common sources include:

  • Solvents: Alcohols and even trace amounts of water can act as hydride donors.

  • Bases: Amine bases and hydroxides can contribute to the formation of palladium-hydride species.

  • Starting materials and reagents: Impurities in your reagents or starting materials can also be a source of hydrides.

Troubleshooting Guides

This section addresses specific issues you might encounter during Suzuki-Miyaura or Sonogashira coupling reactions with this compound.

Issue 1: Significant Dechlorination Observed

If you are observing the loss of the chlorine substituent from your starting material, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Harsh Reaction Conditions Reduce the reaction temperature and shorten the reaction time. High temperatures and prolonged reaction times can promote the undesired dechlorination.
Inappropriate Base Strong bases can promote dehalogenation. Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Hydride-Donating Solvent Avoid using alcohol-based solvents. Opt for anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure your solvents are thoroughly dried and degassed.
Suboptimal Ligand Choice Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway.
Issue 2: Low Yield of the Selectively Coupled Product

If your reaction is sluggish or results in a low yield of the desired mono-coupled product, the following adjustments may be beneficial:

Potential Cause Recommended Solution
Inactive Catalyst Ensure your palladium catalyst is active. Use a fresh batch or a pre-catalyst that is known to be highly active.
Poor Solubility The starting material or reagents may not be fully dissolved. Try a different solvent system, such as a mixture of toluene and water or dioxane and water for Suzuki couplings.
Insufficient Base Strength While strong bases can cause dehalogenation, a base that is too weak may not be effective in promoting the transmetalation step. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
Inefficient Ligand The chosen ligand may not be optimal for the specific transformation. Screen a panel of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Data Presentation

Arylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O9092
3,5-Dimethylphenylboronic acidPd(OAc)₂RuPhosCs₂CO₃Toluene/H₂O10098

This data is illustrative and based on couplings with 1-bromo-3-chloro-5-iodobenzene. Optimal conditions for this compound may vary.

Experimental Protocols

The following are general protocols for performing selective Suzuki-Miyaura and Sonogashira couplings on this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)

  • Degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Dechlorination

Dechlorination_Troubleshooting Start Dechlorination Observed Check_Temp High Temperature? Start->Check_Temp Reduce_Temp Reduce Temperature & Reaction Time Check_Temp->Reduce_Temp Yes Check_Base Strong Base Used? Check_Temp->Check_Base No Reduce_Temp->Check_Base Change_Base Switch to Milder Base (K₂CO₃, K₃PO₄) Check_Base->Change_Base Yes Check_Solvent Hydride-Donating Solvent? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Use Anhydrous, Aprotic Solvent (Toluene, Dioxane) Check_Solvent->Change_Solvent Yes Check_Ligand Suboptimal Ligand? Check_Solvent->Check_Ligand No Change_Solvent->Check_Ligand Change_Ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) Check_Ligand->Change_Ligand Yes End Dechlorination Minimized Check_Ligand->End No Change_Ligand->End

Caption: A logical workflow for troubleshooting and minimizing dechlorination.

Simplified Catalytic Cycle for Selective Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I (L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArI 2-Chloro-1-iodo- 3-methylbenzene ArI->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: Key steps in the selective Suzuki-Miyaura coupling at the C-I bond.

References

Regioselectivity issues in reactions of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-1-iodo-3-methylbenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges in reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?

A1: The primary factor is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck, the general order of reactivity for oxidative addition is C–I > C–Br > C–Cl.[1] The C-I bond is weaker and therefore reacts much more readily with the palladium(0) catalyst. This inherent reactivity difference allows for selective functionalization at the C-1 position (iodo-position) under controlled conditions.

Q2: Can I achieve selective reaction at the C-2 chloro position while the iodo group is present?

A2: Selectively reacting at the C-2 chloro position in the presence of the much more reactive C-1 iodo group is extremely challenging under standard palladium-catalyzed cross-coupling conditions. The catalyst will overwhelmingly favor oxidative addition into the C-I bond.[1] To functionalize the C-2 position, the iodo group must be addressed first. A sequential coupling strategy is recommended: first, perform the reaction at the C-1 position under mild conditions, then, subject the resulting product to a second coupling under more forcing conditions (e.g., higher temperature, more active catalyst) to react the C-Cl bond.

Q3: How does the methyl group at C-3 influence reactivity?

A3: The methyl group at the C-3 position is a weakly electron-donating group. Its electronic effect on the overall reactivity is minor compared to the dominant effect of the halogens. However, it can exert a minor steric influence on the adjacent C-2 and C-1 positions, potentially modulating the approach of the catalyst or reagents. This effect is generally subtle and does not override the inherent C-I vs. C-Cl reactivity difference.

Q4: In what types of reactions other than cross-coupling is this regioselectivity observed?

A4: This regioselectivity is also prominent in metal-halogen exchange reactions. When using organolithium reagents (e.g., n-BuLi or t-BuLi), the exchange rate follows the trend I > Br > Cl.[2] Therefore, treating this compound with one equivalent of an organolithium reagent at low temperatures (typically -78 °C) will selectively form the lithiated species at the C-1 position, which can then be trapped with an electrophile.

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable reaction pathway for this molecule?

A5: Nucleophilic Aromatic Substitution (SNAr) is generally not a favorable pathway for this compound. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] This substrate lacks such activating groups. While reactions with extremely strong bases like sodium amide (NaNH₂) can force a substitution via an elimination-addition (benzyne) mechanism, this often leads to a mixture of regioisomers.[5]

Troubleshooting Guides

Issue 1: Poor or No Conversion in a Regioselective C-I Coupling Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. For reactions sensitive to air, ensure proper inert atmosphere techniques (e.g., Schlenk line, glovebox).
Inappropriate Ligand The ligand choice is crucial. If using a pre-catalyst, ensure the conditions are suitable for generating the active Pd(0) species. Screen different phosphine or NHC ligands to find one that promotes the reaction without being overly reactive.
Incorrect Base or Solvent The base is critical for the catalytic cycle (e.g., transmetalation in Suzuki coupling).[6] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are anhydrous if required. Ensure the solvent is dry and degassed to prevent catalyst deactivation.
Low Reaction Temperature While low temperatures favor selectivity, they can also slow the reaction rate to a halt. If no reaction is observed, cautiously and incrementally increase the temperature while monitoring for the formation of side products by TLC or GC-MS.
Issue 2: Loss of Regioselectivity / Formation of Di-substituted Product
Potential Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a second coupling event. Solution: Lower the reaction temperature. Start at room temperature and only heat if necessary.
Prolonged Reaction Time Allowing the reaction to run for too long after the initial C-I coupling is complete can lead to the slower C-Cl coupling. Solution: Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed.
Highly Active Catalyst System A very reactive catalyst (e.g., one with bulky, highly electron-rich ligands) may not discriminate effectively between the C-I and C-Cl bonds. Solution: Switch to a less reactive catalyst, for example, by using less electron-rich ligands like PPh₃.
Excess Reagents Using a significant excess of the coupling partner (e.g., >1.5 equivalents of boronic acid) can drive the reaction towards di-substitution. Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the coupling partner.
Issue 3: Side Reactions During Lithium-Halogen Exchange

| Potential Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Competing Deprotonation | The methyl group's protons are weakly acidic. A strong organolithium base could potentially deprotonate this position, although this is less likely than halogen exchange. Solution: Use a bulky base like t-BuLi which is less likely to access the methyl protons. | | Exchange at C-Cl Position | If the reaction temperature is allowed to rise, the organolithium reagent can begin to exchange with the C-Cl bond. Solution: Maintain a very low temperature (typically -78 °C) throughout the addition of the organolithium reagent and before quenching with the electrophile.[1] | | Benzyne Formation | If the lithiated intermediate is not trapped and the temperature rises, it could potentially eliminate LiCl to form a benzyne intermediate, leading to isomer mixtures. Solution: Add the electrophile at low temperature and ensure a rapid quench. |

Data Presentation: Regioselectivity in Cross-Coupling

The following table summarizes expected outcomes for a Suzuki-Miyaura coupling of this compound with Phenylboronic Acid under different conditions. The data is illustrative of general trends.

Catalyst / LigandTemperature (°C)Time (h)Yield (C-I Coupling)Yield (C-Cl Coupling)Yield (Di-Coupling)
Pd(PPh₃)₄604>95%<1%<2%
Pd(PPh₃)₄10012~70%~5%~25%
PdCl₂(dppf)802>95%<1%<1%
Pd₂(dba)₃ / SPhos802~85%~3%~12%

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed toluene and degassed deionized water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Lithium-Iodine Exchange

Materials:

  • This compound (1.0 mmol, 252.5 mg)

  • n-Butyllithium (1.05 mmol, 1.6 M in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF), (10 mL)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and septum

Procedure:

  • Add this compound to the flask and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Regioselectivity_Decision_Pathway Decision Pathway for Regioselective Functionalization start Define Target: Functionalize which position? c1_target Target: C-1 (Iodo) start->c1_target c2_target Target: C-2 (Chloro) start->c2_target strategy1 Strategy 1: Direct Selective Coupling c1_target->strategy1 strategy2 Strategy 2: Sequential Coupling c2_target->strategy2 cond1 Use mild conditions: - Low Temperature (e.g., 60-80°C) - Less reactive catalyst (e.g., Pd(PPh3)4) - Stoichiometric reagents strategy1->cond1 cond2_step1 Step 1: Couple at C-1 (Use mild conditions as in Strategy 1) strategy2->cond2_step1 product1 Product: C-1 Substituted cond1->product1 cond2_step2 Step 2: Couple at C-2 - Isolate Step 1 product - Use forcing conditions (e.g., >100°C) - More active catalyst/ligand cond2_step1->cond2_step2 product2 Product: C-1, C-2 Di-Substituted cond2_step2->product2

Caption: Decision pathway for regioselective functionalization.

Optimization_Workflow Workflow for Optimizing Regioselective C-I Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Analysis prep_reagents Add Substrate, Coupling Partner, and Base to Schlenk Flask prep_inert Evacuate and backfill with inert gas (3x) prep_reagents->prep_inert prep_catalyst Add Pd Catalyst & Ligand prep_inert->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent heat Heat to Target Temperature (e.g., 80°C) prep_solvent->heat monitor Monitor by TLC/GC-MS (Check for SM, P, and Di-P) heat->monitor monitor->monitor Incomplete quench Cool to RT, Quench, and Perform Aqueous Extraction monitor->quench SM Consumed purify Dry, Concentrate, and Purify by Chromatography quench->purify analyze Characterize Product & Assess Regioisomeric Purity (NMR) purify->analyze Competing_Pathways Competing Oxidative Addition Pathways pd0 Pd(0)L₂ intermediate_I Aryl-Pd(II)(I)L₂ pd0->intermediate_I Oxidative Addition (Fast, Low Ea) intermediate_Cl Aryl-Pd(II)(Cl)L₂ pd0->intermediate_Cl Oxidative Addition (Slow, High Ea) substrate This compound product_I Enters Catalytic Cycle (e.g., Transmetalation) intermediate_I->product_I product_Cl Enters Catalytic Cycle (Slower) intermediate_Cl->product_Cl

References

Navigating Challenges in C-N Coupling: A Technical Support Guide for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for forging carbon-nitrogen bonds. However, its sensitivity to various reaction parameters can often lead to frustratingly low conversions. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during this critical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the first things I should check?

Low or no conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is notoriously sensitive to atmospheric conditions and reagent quality.[1] Here are the initial critical checkpoints:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) from setup through to the entire reaction duration.[1]

  • Reagent and Solvent Purity: The quality of your reagents is paramount. Trace amounts of water or other impurities in the amine, aryl halide, solvent, or base can significantly hinder the reaction. Solvents should be anhydrous and degassed. Bases, especially hygroscopic ones like potassium tert-butoxide, should be handled with care and preferably from a freshly opened container.

Q2: How do I select the right ligand for my specific substrates?

Ligand selection is a critical, substrate-dependent parameter.[1] For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are generally more effective.[1] The choice of ligand can dramatically influence the rates of oxidative addition, amide formation, and reductive elimination.[2]

  • Sterically Hindered Biaryl Phosphine Ligands: Ligands like XPhos, RuPhos, and BrettPhos are often effective for a broad range of substrates, including challenging ones.[3][4][5] Their bulkiness promotes the formation of the catalytically active monoligated palladium species.[2]

  • Chelating vs. Monodentate Ligands: While early iterations of the reaction utilized chelating ligands like BINAP to prevent β-hydride elimination, modern bulky monodentate ligands often provide superior results.[2][4]

Q3: The choice of base seems overwhelming. How do I decide which one to use?

The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction's success.[1][6]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to higher reaction rates.[1][7][8] However, they are not compatible with substrates bearing base-sensitive functional groups.[1][8]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times to achieve good conversion.[1][7] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents.[7]

  • Solubility: The poor solubility of inorganic bases can be a hidden cause of reaction failure.[7][9] Grinding the base to a fine powder or adding a phase-transfer catalyst can sometimes improve results. Vigorous stirring is also essential to maintain a good suspension.[7]

Q4: My starting materials are not fully soluble in the reaction solvent. What are my options?

Insolubility is a frequent and often underestimated reason for poor reaction outcomes.[1][7]

  • Solvent Screening: Toluene, dioxane, and THF are common solvents for this reaction.[8][9][10] If solubility is an issue, consider screening other solvents like CPME or t-BuOH. A mixture of solvents can also be beneficial.[7]

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your starting materials. However, be mindful of potential substrate or product decomposition at elevated temperatures.

Q5: I am using an aryl chloride, and the reaction is very sluggish. What can I do?

Aryl chlorides are generally less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[1][11]

  • Ligand Choice: For aryl chlorides, more electron-rich and sterically demanding ligands are typically required to facilitate the challenging oxidative addition step. Ligands like RuPhos have shown superiority for coupling secondary amines with aryl chlorides.[4]

  • Higher Temperatures: Reactions with aryl chlorides often necessitate higher temperatures (typically 100-120 °C) to proceed at a reasonable rate.

Quantitative Data Summary

To aid in the optimization process, the following tables summarize the impact of different reaction parameters on the yield of Buchwald-Hartwig amination.

Table 1: Effect of Ligand on the Coupling of 4-Chloroanisole and Morpholine

LigandSolventConversion (%)
L1Dioxane<10
L2Dioxane100
L3Dioxane~60
L4Dioxane100
L4THF100

Data synthesized from a study on ligand evaluation for the Buchwald-Hartwig coupling.[12]

Table 2: Comparison of Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantages
NaOtBuPermits highest reaction rates and lowest catalyst loadings.[8]Incompatible with many electrophilic functional groups.[8]
LHMDSAllows for the use of substrates with protic functional groups.[8]Air sensitive and can be incompatible with some functional groups at high temperatures.[8]
Cs₂CO₃Excellent functional group tolerance and often provides the highest reaction rate among weak bases.[8]Expensive and can be difficult to stir on a large scale.[8]
K₃PO₄Good functional group tolerance and economically attractive.[8]May require higher catalyst loadings and longer reaction times.[8]

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination Trial

  • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium precatalyst/ligand system (typically 1-2 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, typically 0.1-0.5 M concentration) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically ranging from 80-110 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common issues and the relationships between key reaction components.

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent/Solvent Purity Start->Check_Reagents Screen_Ligand Screen Different Ligands Check_Inert->Screen_Ligand If atmosphere is good Check_Reagents->Screen_Ligand If reagents are pure Screen_Base Screen Different Bases Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Improved Conversion Re_evaluate Re-evaluate Substrate/Side Reactions Optimize_Temp->Re_evaluate No Improvement

Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

Reaction_Components cluster_catalytic_system Catalytic System cluster_reaction_environment Reaction Environment Catalyst Pd Precatalyst Product Coupled Product Catalyst->Product enables Ligand Ligand Ligand->Product influences rate & selectivity Base Base Base->Product activates amine Solvent Solvent Solvent->Product affects solubility & rate Substrates Aryl Halide + Amine Substrates->Product are coupled

Caption: Interplay of key components in the Buchwald-Hartwig amination reaction.

References

Technical Support Center: 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Chloro-1-iodo-3-methylbenzene in their experiments. The information provided is a compilation of best practices for handling similar haloaromatic compounds and general chemical safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1][2] The ideal conditions involve refrigeration (2–8°C) in a tightly sealed, opaque container to protect it from light and moisture.[3] For extended storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[3]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for iodoaromatic compounds is deiodination, where the iodine atom is cleaved from the benzene ring.[7] This can be initiated by light, heat, or reaction with certain reagents. The presence of both chlorine and iodine on the benzene ring may influence its reactivity, but the carbon-iodine bond is generally more labile than the carbon-chlorine bond. Hydrolysis due to moisture is another potential degradation route.

Q4: How can I assess the purity of my this compound sample, especially after storage?

A4: The purity of the compound can be assessed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). For NMR, the appearance of new signals or changes in the integration of existing peaks could indicate the presence of impurities or degradation products.[1] A comparison of the current analytical data with the initial data from the supplier or a freshly opened sample can help determine the extent of any degradation.

Troubleshooting Guides

General Handling and Experimental Setup
IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of the starting material.Confirm the purity of this compound using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is suspected, consider re-purifying the compound or using a fresh batch. Ensure proper storage conditions are maintained.
Contamination from improper handling.Use clean, dry glassware and equipment. Handle the compound under an inert atmosphere if the reaction is sensitive to air or moisture.
Low reaction yield Poor solubility of the reagent.Experiment with different solvent systems to ensure complete dissolution of this compound. Gentle heating may be required, but monitor for potential thermal degradation.
Inefficient reaction conditions.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Consider the reactivity of the C-I versus the C-Cl bond for your specific transformation.
Specific Application: Suzuki-Miyaura Coupling Reactions
IssuePotential CauseRecommended Action
Failure of the reaction to proceed Inactive catalyst.Ensure the palladium catalyst is active. Use a reliable source and handle it under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ.
Poor choice of base or solvent.The choice of base and solvent is critical in Suzuki couplings. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[8]
Dehalogenation of the starting material.If dehalogenation is observed (loss of iodine or chlorine), consider using milder reaction conditions (lower temperature, less reactive base). The C-I bond is generally more reactive in oxidative addition than the C-Cl bond.[2]
Formation of homocoupling byproducts Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]
Suboptimal reaction conditions.Adjust the stoichiometry of the reactants. Sometimes, an excess of the boronic acid derivative can suppress homocoupling of the haloaromatic compound.

Quantitative Data Summary

Specific stability data for this compound is not extensively documented in the available literature. The following table summarizes general physical and safety information. Researchers should perform their own stability studies for critical applications.

PropertyValue
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol
Appearance Typically a solid or liquid
Storage Temperature 2-8°C (Refrigerated)
Light Sensitivity Recommended to protect from light
Moisture Sensitivity Recommended to store in a dry environment

Experimental Protocols

Protocol 1: General Handling of this compound

  • Objective: To safely handle the compound while minimizing degradation.

  • Materials: this compound, amber glass vials, aluminum foil, inert gas (argon or nitrogen), appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Procedure:

    • When not in use, store the primary container in a refrigerator at 2-8°C, tightly sealed.

    • For weighing and dispensing, if possible, work in a glove box or under a gentle stream of inert gas.

    • If a glove box is not available, work in a well-ventilated fume hood with subdued lighting.[4]

    • Use amber glass vials or wrap clear vials with aluminum foil for storing aliquots or solutions.[4][5][6]

    • Ensure all glassware is thoroughly dried before use to prevent hydrolysis.

    • Seal all containers tightly after use to prevent exposure to air and moisture.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Experiments with this compound start Experiment Fails (e.g., low yield, no product) check_purity Check Purity of This compound (NMR, GC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify or use a new batch is_pure->purify No review_protocol Review Experimental Protocol is_pure->review_protocol Yes purify->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) review_protocol->check_conditions check_reagents Check Other Reagents (Solvent, Catalyst, Base) check_conditions->check_reagents optimize Systematically Optimize Reaction Parameters check_reagents->optimize success Experiment Successful optimize->success

Caption: A logical workflow for troubleshooting failed experiments.

References

Removal of palladium catalyst from 2-Chloro-1-iodo-3-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 2-Chloro-1-iodo-3-methylbenzene.

Troubleshooting Guide

Problem: High Levels of Residual Palladium Detected in the Final Product

Symptoms:

  • Discoloration of the product (often black or dark brown).

  • Inconsistent results in downstream applications.

  • Palladium levels above the acceptable limit as determined by analytical techniques such as ICP-MS.

Logical Troubleshooting Workflow:

G start High Residual Palladium Detected check_filtration Was the reaction mixture filtered through Celite? start->check_filtration filtration_yes Yes check_filtration->filtration_yes Yes filtration_no No check_filtration->filtration_no No scavenger_q Are Palladium levels still high? filtration_yes->scavenger_q implement_filtration Implement Celite Filtration (See Protocol 1) filtration_no->implement_filtration re_evaluate Re-evaluate Palladium Levels implement_filtration->re_evaluate re_evaluate->scavenger_q scavenger_yes Yes scavenger_q->scavenger_yes Yes scavenger_no No scavenger_q->scavenger_no No select_scavenger Select and Optimize Scavenger (See Table 1 & Protocol 2) scavenger_yes->select_scavenger end Problem Resolved scavenger_no->end re_evaluate2 Re-evaluate Palladium Levels select_scavenger->re_evaluate2 purification_q Are Palladium levels still high? re_evaluate2->purification_q purification_yes Yes purification_q->purification_yes Yes purification_no No purification_q->purification_no No advanced_purification Consider Advanced Purification (Chromatography/Recrystallization) (See Protocols 3 & 4) purification_yes->advanced_purification purification_no->end advanced_purification->end

Caption: Troubleshooting workflow for high residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try to remove the palladium catalyst from my this compound reaction?

A1: The most straightforward initial step is filtration through a pad of Celite®. This is particularly effective for removing heterogeneous palladium catalysts like Pd/C. For homogeneous catalysts that may have precipitated as palladium black, this method is also highly effective.[1][2]

Q2: My reaction involving this compound has produced a soluble biphenyl derivative. Simple filtration is not removing the palladium. What should I do next?

A2: If the palladium species is soluble, you should consider using a palladium scavenger. These are materials that selectively bind to palladium, allowing for its removal by filtration. Common scavengers include silica-based thiols, amines, or activated carbon. The choice of scavenger may depend on the oxidation state of the palladium in your reaction mixture. For Suzuki coupling products like 2-chloro-3-methylbiphenyl, which are soluble in organic solvents like toluene and benzene, a scavenger can be stirred with the crude product solution before filtration.[1][3]

Q3: I've used a scavenger, but the palladium levels are still too high. What could be the issue?

A3: Several factors could be at play:

  • Incorrect Scavenger Choice: The scavenger may not be effective for the specific form of palladium in your mixture (e.g., Pd(0) vs. Pd(II)). It is advisable to screen a few different types of scavengers.

  • Insufficient Scavenger Amount: You may not be using enough scavenger. A typical starting point is 5-10 weight percent relative to the crude product.

  • Suboptimal Conditions: The scavenging process may require more time or gentle heating to be effective.

  • Strong Product-Palladium Complexation: The product itself might be chelating to the palladium, making it difficult for the scavenger to bind. In such cases, altering the solvent or adding a competing ligand before the scavenger might help.

Q4: Can I use activated carbon to remove palladium, and what are the potential drawbacks?

A4: Yes, activated carbon is a cost-effective and often efficient scavenger for palladium. However, a significant drawback is the potential for non-specific adsorption of your product, which can lead to a lower overall yield. It is crucial to optimize the amount of activated carbon used to minimize product loss.

Q5: When should I consider purification by column chromatography for palladium removal?

A5: Column chromatography is a powerful technique for removing both the palladium catalyst and other reaction byproducts. For non-polar products like 2-chloro-3-methylbiphenyl derivatives, silica gel chromatography with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) is often effective. This method should be considered when high purity is required and other methods have failed to reduce palladium to acceptable levels.

Q6: Is recrystallization a viable method for removing palladium from my biphenyl product?

A6: Recrystallization can be an excellent final purification step to remove trace amounts of palladium and other impurities. Since substituted biphenyls are often crystalline solids at room temperature, this method is highly applicable. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For biphenyl compounds, solvents like ethanol, ethyl acetate, or mixtures such as methanol/dichloromethane have been suggested.[3]

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (wt%)AdvantagesDisadvantages
Silica-Based Thiol, Amine, Thiourea5 - 15High selectivity, good for various Pd oxidation states.Higher cost compared to carbon.
Polymer-Based Varies (e.g., isocyanide)5 - 15High capacity and selectivity.Can be more expensive.
Activated Carbon N/A5 - 20Low cost, readily available.Can lead to product loss due to non-specific adsorption.
Trithiocyanuric acid (TMT) Triazine thiol1 - 5Highly effective for Pd removal.Can be used in heterogeneous systems.

Experimental Protocols

Protocol 1: General Procedure for Celite Filtration
  • Prepare the Filter Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite over the filter paper and gently compact it to form an even pad.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly seated.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite pad.

  • Wash: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Collect the Filtrate: The combined filtrate contains the product, now free from insoluble palladium species.

Protocol 2: General Procedure for Palladium Scavenging
  • Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent (e.g., toluene for 2-chloro-3-methylbiphenyl derivatives).

  • Add the Scavenger: Add the selected scavenger (e.g., 10 wt% of silica-thiol) to the solution.

  • Stir: Stir the mixture vigorously at room temperature for 2-24 hours. The optimal time should be determined experimentally. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger.

  • Wash and Concentrate: Wash the scavenger with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: General Procedure for Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a low polarity mixture like 98:2 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel.

  • Elute: Pass the eluent through the column, collecting fractions. The non-polar biphenyl product will typically elute before the more polar palladium complexes.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent to yield the purified product.

Protocol 4: General Procedure for Recrystallization
  • Choose a Solvent: Select a solvent in which the biphenyl product is highly soluble when hot and poorly soluble when cold (e.g., ethanol or an ethyl acetate/hexanes mixture).

  • Dissolve the Crude Product: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Mandatory Visualization

G cluster_0 Initial Workup cluster_1 Primary Palladium Removal cluster_2 Secondary Purification cluster_3 Final Product a Crude Reaction Mixture (Product + Pd Catalyst) b Celite Filtration a->b c Scavenging a->c d Column Chromatography b->d e Recrystallization b->e c->d c->e f Purified Product (<10 ppm Pd) d->f e->f

Caption: Palladium removal workflow options.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-1-iodo-3-methylbenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Sandmeyer reaction, which involves the diazotization of the primary aromatic amine, 2-chloro-3-methylaniline, followed by a reaction with an iodide salt, such as potassium iodide. This method avoids the use of a copper catalyst, which is often required for the introduction of other halogens.[1][2]

Q2: What are the key stages of the synthesis of this compound via the Sandmeyer reaction?

A2: The synthesis can be broken down into two critical stages:

  • Diazotization: The conversion of the primary amino group of 2-chloro-3-methylaniline into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][4]

  • Iodination: The displacement of the diazonium group with iodine by introducing an iodide source, most commonly potassium iodide.[1][5]

Q3: Why is it crucial to maintain a low temperature during the diazotization step?

A3: Low temperatures, typically between 0-5 °C, are essential to prevent the highly unstable diazonium salt from decomposing prematurely.[6][7] Decomposition can lead to the formation of unwanted byproducts, such as phenols, and a significant reduction in the overall yield of the desired product.[6]

Q4: How can I confirm the completion of the diazotization reaction?

A4: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. This is easily done using starch-iodide paper, which will turn a dark blue-black color in the presence of nitrous acid. A persistent positive test indicates that all of the starting aniline has been consumed.[6]

Q5: What are the primary safety precautions to consider during this synthesis?

A5: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, it is crucial to keep the diazonium salt in solution and use it immediately after its preparation. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-methylaniline

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Chloro-3-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 2-Chloro-3-methylaniline

  • In the three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.5-3.0 eq) and deionized water. The dissolution may be exothermic, so control the addition rate.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process.[6][7]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution via the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.[6]

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.

  • Confirm the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue, indicating the presence of excess nitrous acid.[6]

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (1.1-1.5 eq) in a minimal amount of deionized water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe the evolution of nitrogen gas and the formation of a dark-colored precipitate. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.[1]

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine until the dark color of iodine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel, if necessary.[1]

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Representative Mass/Volume
2-Chloro-3-methylaniline1.0141.6014.16 g
Conc. Sulfuric Acid2.898.08~15.2 mL
Sodium Nitrite1.169.007.59 g
Potassium Iodide1.2166.0019.92 g

Table 2: Expected Yield and Purity

ParameterExpected RangeNotes
Yield60-80%Yields can vary depending on reaction scale and optimization.
Purity (crude)>90%Purity can be improved by purification techniques.
Purity (purified)>98%Achievable with vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification start 2-Chloro-3-methylaniline in H₂SO₄/H₂O diazotization Diazotization (0-5 °C) start->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt na_no2 Add NaNO₂ solution na_no2->diazotization iodination Iodination diazonium_salt->iodination product_mixture Crude Product Mixture iodination->product_mixture ki Add KI solution ki->iodination workup Work-up (Na₂S₂O₃, Extraction) product_mixture->workup purification Purification (Distillation/Chromatography) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 2-Chloro-3-methylaniline diazonium Arenediazonium Salt aniline->diazonium Diazotization nitrous_acid Nitrous Acid (from NaNO₂/H₂SO₄) nitrous_acid->diazonium final_product This compound diazonium->final_product Iodination (N₂ evolution) iodide Potassium Iodide (KI) iodide->final_product

Caption: Key transformation pathway in the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[6][7]- Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.[6]- Ensure at least one equivalent of sodium nitrite and a sufficient excess of acid are used.
Decomposition of the diazonium salt.- Use the diazonium salt immediately after its formation; do not attempt to store it.[3]- Maintain a low temperature throughout the diazotization and the initial phase of the iodination.
Formation of a Dark Tar-like Substance Azo coupling side reaction.- Ensure a sufficient excess of mineral acid is used to fully protonate the starting aniline, which prevents it from acting as a coupling partner.[6]
Polymerization of byproducts.- Maintain a low reaction temperature and ensure efficient stirring to promote the desired reaction pathway.
Reaction Mixture Solidifies During Diazotization The salt of the starting amine is precipitating out of the acidic solution.- Ensure sufficient acid and water are used to maintain the solubility of the amine salt. Gentle warming to dissolve the amine completely before cooling for the diazotization might be necessary, but ensure the solution is thoroughly cooled before adding sodium nitrite.[7]
Incomplete Reaction After Iodination Insufficient iodide source.- Use a slight excess of potassium iodide (1.1-1.5 equivalents) to ensure complete conversion.
Diazonium salt decomposition before iodination.- Add the potassium iodide solution promptly after the completion of the diazotization.
Product is Difficult to Purify Presence of phenolic byproducts.- This is often due to the decomposition of the diazonium salt. Ensure strict temperature control during diazotization. The product can be washed with a dilute aqueous base (e.g., NaHCO₃ or NaOH) during the work-up to remove acidic phenolic impurities.
Presence of unreacted starting material.- Indicates incomplete diazotization. Re-evaluate the diazotization conditions, particularly the amount of sodium nitrite and acid used, and the reaction time.

References

Validation & Comparative

Comparative Reactivity of 2-Chloro-1-iodo-3-methylbenzene and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthetic planning and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2-Chloro-1-iodo-3-methylbenzene and its positional isomers in key organic transformations, including metal-halogen exchange, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution. The analysis is supported by a synthesis of established chemical principles and available experimental data to provide a predictive framework for their chemical behavior.

The reactivity of these dihalotoluenes is governed by a complex interplay of electronic and steric effects imparted by the chloro, iodo, and methyl substituents. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds is a primary determinant of their reactivity, particularly in metal-catalyzed cross-coupling and metal-halogen exchange reactions. Generally, the weaker C-I bond is more susceptible to cleavage, leading to preferential reactivity at the iodinated position.

Isomers of Chloro-iodo-toluene

This guide will consider the reactivity of this compound in comparison with its other isomers where the chloro, iodo, and methyl groups are arranged differently on the benzene ring. Some of the key isomers include:

  • 2-Chloro-1-iodo-4-methylbenzene

  • 3-Chloro-1-iodo-2-methylbenzene

  • 3-Chloro-1-iodo-4-methylbenzene

  • 4-Chloro-1-iodo-2-methylbenzene

  • 4-Chloro-1-iodo-3-methylbenzene

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the formation of organometallic reagents that are valuable intermediates in synthesis. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. This is attributed to the weaker carbon-halogen bond for heavier halogens.

In the case of chloro-iodo-toluene isomers, the metal-halogen exchange, typically with organolithium or Grignard reagents, is expected to occur selectively at the carbon-iodine bond.

Expected Reactivity Order:

The rate of metal-halogen exchange is influenced by both electronic and steric factors. Electron-withdrawing groups can stabilize the resulting organometallic species, while steric hindrance around the halogen can impede the approach of the exchange reagent.

IsomerPredicted Relative ReactivityRationale
This compound ModerateThe ortho chloro and methyl groups may exert some steric hindrance, potentially slowing the reaction compared to less hindered isomers.
2-Chloro-1-iodo-4-methylbenzene HighThe iodo group is relatively unhindered, and the electronic effects of the chloro and methyl groups are less likely to sterically impede the reaction.
4-Chloro-1-iodo-2-methylbenzene HighSimilar to the 2-chloro-1-iodo-4-methylbenzene isomer, the iodo group is in a sterically accessible position.

Note: This table provides a qualitative prediction based on general principles. Experimental data is required for a definitive quantitative comparison.

Experimental Protocol: Metal-Halogen Exchange

This protocol describes a general procedure for a comparative study of metal-halogen exchange rates.

Materials:

  • This compound and its isomers

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Glassware (oven-dried)

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In separate, oven-dried, argon-flushed flasks, dissolve each chloro-iodo-toluene isomer (1.0 mmol) and an internal standard in anhydrous THF (10 mL).

  • Cool the solutions to -78 °C.

  • To each flask, add n-BuLi (1.1 mmol) dropwise via syringe.

  • Stir the reactions at -78 °C. Aliquots can be taken at various time points, quenched with an electrophile like benzaldehyde, and analyzed by GC-MS to monitor the progress of the exchange.

  • After a set reaction time, add the electrophile (1.2 mmol) to each flask.

  • Allow the reactions to warm to room temperature and stir for an additional hour.

  • Quench the reactions by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS or ¹H NMR to determine the yield of the trapped product, which corresponds to the extent of the metal-halogen exchange.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds. The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order I > Br > OTf > Cl.[1] This selectivity allows for the regioselective coupling at the C-I bond in chloro-iodo-aromatic compounds.

Expected Reactivity and Selectivity:

For all chloro-iodo-toluene isomers, the Suzuki coupling is expected to proceed selectively at the carbon-iodine bond, leaving the carbon-chlorine bond intact for potential subsequent transformations. The relative rates of the coupling reaction among the isomers will be influenced by steric hindrance and the electronic environment around the C-I bond.

IsomerPredicted Relative ReactivityRationale
This compound LowerThe presence of two ortho substituents (chloro and methyl) creates significant steric hindrance around the reacting C-I bond, which is expected to decrease the reaction rate.
2-Chloro-1-iodo-4-methylbenzene HigherThe iodo group is less sterically hindered compared to the this compound isomer, likely leading to a faster reaction.
4-Chloro-1-iodo-2-methylbenzene HigherSimilar to the 2-chloro-1-iodo-4-methylbenzene isomer, the steric environment around the C-I bond is less demanding.

Note: This table provides a qualitative prediction. Experimental validation is necessary.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for comparing the reactivity of chloro-iodo-toluene isomers in a Suzuki coupling reaction.

Materials:

  • This compound and its isomers

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Reaction vials or flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

Procedure:

  • To separate reaction vials, add the chloro-iodo-toluene isomer (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to each vial.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the progress of each reaction by taking aliquots at different time intervals and analyzing them by TLC, GC-MS, or HPLC.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Compare the reaction times and isolated yields for each isomer.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to their reactivity in many other reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the C-X bond.

Expected Reactivity:

The chloro-iodo-toluene isomers are not strongly activated towards SNAr as they lack potent electron-withdrawing groups like a nitro group. However, a comparative study would still reveal differences in reactivity based on the positions of the substituents. The chlorine atom is generally a better leaving group than the iodine atom in SNAr reactions.

IsomerPredicted Relative Reactivity (at C-Cl)Rationale
This compound LowThe position of the chlorine is sterically hindered by the adjacent methyl and iodo groups, making nucleophilic attack difficult.
4-Chloro-1-iodo-2-methylbenzene ModerateThe chlorine at the 4-position is less sterically hindered than in the this compound isomer.
3-Chloro-1-iodo-4-methylbenzene ModerateThe chlorine at the 3-position is also relatively accessible to nucleophilic attack.

Note: This is a qualitative prediction. Harsh reaction conditions would likely be required to effect substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general method for comparing the reactivity of chloro-iodo-toluene isomers in an SNAr reaction.

Materials:

  • This compound and its isomers

  • Nucleophile (e.g., sodium methoxide in methanol)

  • High-boiling point aprotic polar solvent (e.g., DMSO or DMF)

  • Reaction vials suitable for high temperatures

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

Procedure:

  • In separate reaction vials, dissolve each chloro-iodo-toluene isomer (1.0 mmol) in the solvent.

  • Add the nucleophile solution (e.g., 1.5 mmol of sodium methoxide).

  • Heat the reactions to a high temperature (e.g., 120-150 °C).

  • Monitor the reactions over time by taking aliquots and analyzing them by GC-MS to observe the formation of the substitution product.

  • After a set time, or upon completion, cool the reactions, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Analyze the product distribution and yield for each isomer to compare their relative reactivities.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical relationships governing the reactivity of these isomers.

metal_halogen_exchange cluster_reactivity Reactivity Trend Aryl_I Aryl-I Aryl_Cl Aryl-Cl Aryl_Li Aryl-Li Aryl_I->Aryl_Li RLi R-Li RLi->Aryl_I Exchange Electrophile Electrophile (E+) Aryl_Li->Electrophile Reaction Product Aryl-E Electrophile->Product suzuki_coupling Aryl_I Aryl-I Oxidative_Addition Oxidative Addition (Rate-Determining) Aryl_I->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Aryl_Pd_I Aryl-Pd(II)-I Oxidative_Addition->Aryl_Pd_I Transmetalation Transmetalation Aryl_Pd_I->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Aryl_Pd_R Aryl-Pd(II)-R Transmetalation->Aryl_Pd_R Reductive_Elimination Reductive Elimination Aryl_Pd_R->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Aryl-R Reductive_Elimination->Product snar_reactivity cluster_reactivity Leaving Group Aptitude Aryl_Cl Aryl-Cl Aryl_I Aryl-I Meisenheimer Meisenheimer Complex (Rate-Determining) Aryl_Cl->Meisenheimer Nucleophile Nu- Nucleophile->Aryl_Cl Attack Product Aryl-Nu Meisenheimer->Product Loss of Cl-

References

Beyond 2-Chloro-1-iodo-3-methylbenzene: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. While reagents like 2-Chloro-1-iodo-3-methylbenzene offer a direct route to specific biaryl structures, a diverse array of alternative reagents and methodologies provides greater flexibility, improved yields, and milder reaction conditions. This guide presents an objective comparison of prominent alternatives for the synthesis of sterically hindered biaryls, supported by experimental data and detailed protocols.

The primary alternatives to a one-pot coupling partner like this compound involve the separation of the coupling partners into an organometallic nucleophile and an electrophilic aryl halide. The most prevalent and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings. Each of these methods offers a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, and operational considerations.

Quantitative Performance Comparison

The following tables provide a comparative overview of the performance of different cross-coupling methodologies for the synthesis of sterically hindered biaryl compounds. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it serves as a valuable guide for selecting a suitable method based on reported yields for structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling and its Alternatives

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to the stability and commercial availability of boronic acids and their derivatives.[1]

Nucleophilic ReagentElectrophilic PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-3-methylphenylboronic acid1-Bromo-4-methoxybenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018>90
Potassium (2-chloro-3-methylphenyl)trifluoroborate1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃THF/H₂O801285-95
2,4,6-Trimethylphenylboronic acid2-Bromo-1,3,5-trimethylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[2]

Note: Yields are based on representative examples and may vary based on specific substrates and reaction conditions.

Table 2: Stille, Negishi, and Kumada Couplings

These methods offer alternatives to boron-based reagents, each with distinct characteristics regarding the organometallic nucleophile.

Coupling MethodNucleophilic ReagentElectrophilic PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Stille (2-Chloro-3-methylphenyl)tributylstannane4-IodoanisolePd(PPh₃)₄Toluene1101270-85
Negishi (2-Chloro-3-methylphenyl)zinc chloride4-BromotoluenePd(dppf)Cl₂THF651675-90
Kumada 2-Chloro-3-methylphenylmagnesium bromide4-ChloroanisolePd(dppf)Cl₂THF661280-95[3]

Note: Yields are based on representative examples and may vary based on specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.

1. Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with an aryl halide.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[2]

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • To a round-bottom flask, add the aryl halide, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

2. Stille Coupling Protocol

This protocol outlines a general method for the Stille coupling of an organostannane with an aryl halide.[4]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Organostannane (1.1 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Solvent (e.g., anhydrous Toluene or DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and organostannane in the solvent.

    • Degas the solution thoroughly.

    • Add the palladium catalyst and heat the mixture to the required temperature (e.g., 80-120 °C).

    • Monitor the reaction progress.

    • After completion, cool the mixture and remove the solvent.

    • The crude product can be purified by column chromatography. To remove tin byproducts, a potassium fluoride workup is often employed.[4]

3. Negishi Coupling Protocol

This protocol provides a general procedure for the Negishi coupling of an organozinc reagent with an aryl halide.[5]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Organozinc reagent (1.2 mmol, typically as a solution in THF)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the aryl halide and the palladium catalyst.

    • Add the anhydrous solvent and stir the mixture.

    • Slowly add the organozinc reagent solution at room temperature.

    • Heat the reaction mixture if necessary and monitor its progress.

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography.

4. Kumada Coupling Protocol

This protocol describes a general method for the Kumada coupling of a Grignard reagent with an aryl halide.[6][7]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Grignard reagent (1.1 mmol, typically as a solution in THF or diethyl ether)

    • Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and the catalyst in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the Grignard reagent to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with a dilute acid solution (e.g., 1 M HCl).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualization of the General Catalytic Cycle

The majority of the palladium-catalyzed cross-coupling reactions discussed proceed through a similar catalytic cycle. The following diagram, generated using Graphviz, illustrates the key steps of this process.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal Organometallic (R'-M) PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed biaryl synthesis.

This guide provides a starting point for researchers looking to explore alternatives to this compound for biaryl synthesis. The choice of reagent and methodology will ultimately depend on the specific synthetic target, available starting materials, and desired reaction conditions. By understanding the comparative performance and experimental nuances of these powerful cross-coupling reactions, chemists can make informed decisions to optimize their synthetic strategies.

References

Spectroscopic Data Validation for 2-Chloro-1-iodo-3-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 2-Chloro-1-iodo-3-methylbenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data and compares it with experimental data of a structural isomer, 4-chloro-2-iodo-1-methylbenzene, to illustrate the principles of spectroscopic data validation. This approach allows for a thorough examination of the expected spectral features and provides a framework for researchers to validate their own experimental findings.

Data Presentation: A Comparative Analysis

The validation of a compound's structure through spectroscopic methods relies on the careful comparison of experimentally obtained data with expected values. In the absence of experimental spectra for this compound, we present a table of predicted ¹H and ¹³C NMR chemical shifts. For comparative purposes, the experimental data for an isomer, 4-chloro-2-iodo-1-methylbenzene, is also provided.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (CDCl₃)

Compound Proton Predicted Chemical Shift (ppm)
This compoundAr-H7.20 - 7.50
CH₃~2.40

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Compound Carbon Predicted Chemical Shift (ppm)
This compoundC-I95 - 105
C-Cl130 - 140
C-CH₃135 - 145
Ar-C125 - 135
CH₃20 - 25

Table 3: Experimental Spectroscopic Data for 4-chloro-2-iodo-1-methyl-benzene

Spectroscopy Type Key Features
Mass Spectrometry (GC-MS)Molecular Ion (M⁺): m/z 252
Infrared (IR) Spectroscopy (Vapor Phase)Aromatic C-H stretch: ~3050 cm⁻¹, C-C ring stretch: ~1580, 1470 cm⁻¹, C-H bend (oop): ~870, 810 cm⁻¹

Interpretation and Comparison

¹H NMR: For this compound, the aromatic protons are expected to appear in the downfield region (7.20-7.50 ppm) due to the deshielding effects of the aromatic ring and the halogen substituents. The methyl protons will be found in the typical upfield region for a methyl group attached to an aromatic ring (~2.40 ppm). The splitting pattern of the aromatic protons will be complex due to the trisubstituted nature of the ring.

¹³C NMR: The carbon attached to the iodine atom (C-I) is expected to have a chemical shift in the range of 95-105 ppm. The carbon bonded to the chlorine atom (C-Cl) will be further downfield (130-140 ppm). The other aromatic carbons will resonate between 125-145 ppm, and the methyl carbon will appear around 20-25 ppm. The specific shifts are influenced by the combined electronic effects of the chloro, iodo, and methyl groups.

Mass Spectrometry: The mass spectrum of the isomeric 4-chloro-2-iodo-1-methyl-benzene shows a molecular ion peak at m/z 252, which corresponds to the molecular weight of the compound (C₇H₆ClI).[1] The fragmentation pattern would be characteristic of a halotoluene, with potential losses of halogen atoms and the methyl group. A similar molecular ion peak is expected for this compound.

Infrared (IR) Spectroscopy: The IR spectrum of 4-chloro-2-iodo-1-methyl-benzene exhibits characteristic peaks for an aromatic compound.[1] Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹, and aromatic C-C ring stretching vibrations appear at approximately 1580 and 1470 cm⁻¹.[2][3] The out-of-plane (oop) C-H bending vibrations, which are indicative of the substitution pattern, are seen around 870 and 810 cm⁻¹. For this compound, similar aromatic C-H and C-C stretching bands are expected. However, the positions of the C-H out-of-plane bending bands would differ due to the different substitution pattern on the benzene ring.[2][3]

Experimental Protocols

Accurate spectroscopic data is foundational to correct structural elucidation. Below are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

2. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds like halotoluenes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄). For a vapor phase spectrum, the sample is heated in a gas cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.

  • Data Processing: The resulting interferogram is mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data validation and the relationship between different spectroscopic techniques in structure elucidation.

spectroscopic_validation_workflow cluster_synthesis Compound Synthesis cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis and Validation synthesis Synthesize this compound nmr 1H & 13C NMR synthesis->nmr Acquire Data ms Mass Spectrometry synthesis->ms Acquire Data ir IR Spectroscopy synthesis->ir Acquire Data experimental Experimental Spectroscopic Data nmr->experimental ms->experimental ir->experimental predicted Predicted Spectroscopic Data comparison Compare Predicted vs. Experimental predicted->comparison experimental->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation Consistent?

Caption: Workflow for the validation of this compound's structure.

spectroscopic_techniques_relationship cluster_techniques Spectroscopic Techniques structure Molecular Structure (this compound) nmr NMR (Proton & Carbon Environment) structure->nmr Provides info on ms MS (Molecular Weight & Fragmentation) structure->ms Provides info on ir IR (Functional Groups & Bonding) structure->ir Provides info on

Caption: Interrelationship of spectroscopic techniques for structure elucidation.

References

Unlocking Sequential Functionalization: The Strategic Advantage of 2-Chloro-1-iodo-3-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective and efficient construction of complex molecular architectures is paramount. Dihalogenated aromatic compounds are invaluable building blocks in this endeavor, offering two reactive sites for the introduction of diverse functionalities. This guide provides a comprehensive comparison of 2-Chloro-1-iodo-3-methylbenzene and its dibromo-derivatives (e.g., 2,6-dibromotoluene), highlighting the distinct advantages conferred by the differential reactivity of the carbon-iodine and carbon-chlorine bonds over two carbon-bromine bonds.

The primary advantage of employing this compound lies in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl. This predictable difference in reactivity allows for selective, sequential functionalization of the aromatic ring, a feat that is significantly more challenging to achieve with dibromo-derivatives where the two C-Br bonds exhibit similar reactivity. The weaker carbon-iodine bond readily undergoes oxidative addition to the palladium catalyst under milder conditions, leaving the more robust carbon-chlorine bond intact for a subsequent, distinct coupling reaction. This strategic approach minimizes the formation of undesired homocoupling and bis-coupled byproducts, leading to cleaner reactions and higher yields of the desired mono-functionalized intermediates.

Comparative Performance in Cross-Coupling Reactions

The enhanced reactivity of the C-I bond in this compound allows for cross-coupling reactions to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to dibromo-derivatives. This is particularly advantageous when working with thermally sensitive substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound enables selective coupling at this position, leaving the C-Cl bond available for a second coupling event.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂O, RT>95[1]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂O, RT~60[1]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄90 °CModerate to Good[2]
Sonogashira Coupling

In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the difference in reactivity between C-I and C-Br bonds is even more pronounced. Reactions with aryl iodides often proceed at room temperature, whereas aryl bromides typically require elevated temperatures.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-IodotoluenePhenylacetylenePd on Al₂O₃ / Cu₂OTHF-DMA, 80 °C (Flow)60[3]
Aryl BromidesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIDMF, 60-80 °CGood[4]
1,4-Dibromo-2-(trifluoromethyl)benzeneTerminal AlkynesPd(PPh₃)₄ / CuIToluene/NEt₃, 60 °CSite-selective at C-4[5]
Stille and Negishi Couplings

Similar trends in reactivity are observed in Stille (organotin reagents) and Negishi (organozinc reagents) couplings. The C-I bond of this compound will selectively react under conditions where a C-Br bond in a dibromo-derivative would be less reactive, allowing for a broader synthetic window.

Experimental Protocols

Selective Sonogashira Coupling of this compound

Objective: To selectively couple a terminal alkyne at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Sequential Sonogashira-Suzuki Coupling of this compound

Objective: To perform a one-pot, sequential Sonogashira coupling followed by a Suzuki coupling.

Procedure:

  • Perform the Sonogashira coupling as described above.

  • Once the first coupling is complete (as determined by TLC or GC-MS), add the arylboronic acid (1.2 equiv), an aqueous solution of potassium carbonate (2.0 equiv), and a palladium catalyst suitable for Suzuki coupling (e.g., Pd(PPh₃)₄, 0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the second coupling is complete.

  • Follow the workup and purification procedure as described for the Sonogashira coupling to isolate the di-substituted product.

Workflow and Signaling Pathway Diagrams

The key advantage of this compound is its ability to undergo selective and sequential functionalization. This logical workflow is depicted below.

Sequential_Functionalization cluster_step1 Step 1: First Coupling (C-I Bond) cluster_step2 Step 2: Second Coupling (C-Cl Bond) start This compound condition1 Mild Conditions (e.g., Pd(PPh₃)₂, CuI, RT) start->condition1 reagent1 Coupling Partner 1 (e.g., Alkyne, Boronic Acid) reagent1->condition1 product1 Mono-functionalized Intermediate condition1->product1 condition2 Harsher Conditions (e.g., Pd₂(dba)₃, XPhos, 100 °C) product1->condition2 reagent2 Coupling Partner 2 (e.g., Amine, Boronic Acid) reagent2->condition2 final_product Di-functionalized Product condition2->final_product

Caption: Sequential cross-coupling workflow for this compound.

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is the underlying mechanism for the reactions discussed.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate L₂Pd(II)(Ar)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled L₂Pd(II)(Ar)(R) transmetalation->pd2_coupled organometallic R-M organometallic->transmetalation reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Reaction Products of 2-Chloro-1-iodo-3-methylbenzene for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The molecule 2-Chloro-1-iodo-3-methylbenzene presents a valuable scaffold for selective chemical transformations due to the differential reactivity of its carbon-halogen bonds. This guide provides a comparative analysis of the expected reaction products of this substrate under various common palladium-catalyzed cross-coupling conditions and in the formation of organometallic reagents. The predictable regioselectivity, stemming from the greater lability of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond, allows for stepwise and controlled diversification of the aromatic core.[1][2]

Comparative Analysis of Reaction Products

The primary determinant of the product structure in cross-coupling reactions of this compound is the preferential oxidative addition of the palladium catalyst to the weaker C-I bond.[2] This inherent reactivity difference enables the selective formation of a new bond at the C1 position while leaving the C-Cl bond at the C2 position intact for potential subsequent transformations.

Table 1: Predicted Products of Selective Cross-Coupling Reactions
Reaction TypeReagentPredominant Product StructureProduct Name
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂)2-Chloro-3-methyl-1-arylbenzene
Sonogashira Coupling Terminal alkyne (R-C≡CH)1-Alkynyl-2-chloro-3-methylbenzene
Heck Coupling Alkene (CH₂=CHR)1-Alkenyl-2-chloro-3-methylbenzene
Buchwald-Hartwig Amination Amine (R₂NH)N-(2-Chloro-3-methylphenyl)amine
Grignard Reagent Formation Mg2-Chloro-3-methylphenylmagnesium iodide

Experimental Data and Protocols

While specific experimental data for this compound is not extensively reported, the following protocols for a closely related analog, 2-Bromo-1-iodo-4-methylbenzene, provide a strong predictive framework for reaction conditions and expected yields.[3] The reactivity trend of Ar-I > Ar-Br > Ar-Cl is well-established, ensuring the same regioselectivity.[2]

Suzuki-Miyaura Coupling: Synthesis of 2-Chloro-3-methyl-biphenyls

This reaction facilitates the formation of a C(sp²)-C(sp²) bond, selectively at the C-I position.

Experimental Protocol (Adapted from a similar substrate) [3]

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling of a Dihaloarene Analog [3]

Coupling PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid3K₂CO₃Toluene/H₂O801292
4-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O801289
4-(Trifluoromethyl)phenylboronic acid3Cs₂CO₃Dioxane/H₂O901685
Sonogashira Coupling: Synthesis of 1-Alkynyl-2-chloro-3-methylbenzenes

This reaction forms a C(sp²)-C(sp) bond, again selectively at the C-I position.

Experimental Protocol (General) [4][5]

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine or a mixture of toluene and an amine base.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%) and copper(I) iodide (CuI) (2-5 mol%).

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-6 hours, monitoring by TLC or GC-MS.

  • After completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of N-(2-Chloro-3-methylphenyl)amines

This palladium-catalyzed reaction forms a C-N bond, with high selectivity for the C-I position.[1][6]

Experimental Protocol (General) [7]

  • To a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in an anhydrous solvent like toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction, extract with an organic solvent, and purify the product via chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent will occur selectively at the more reactive C-I bond.[8]

Experimental Protocol (General) [8][9]

  • Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).

  • Place magnesium turnings (1.1 equiv.) in a flask. A crystal of iodine can be added to activate the magnesium surface.

  • Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to the magnesium suspension with stirring.

  • The reaction is often initiated with gentle heating or sonication. Once initiated, the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed. The resulting Grignard reagent, 2-chloro-3-methylphenylmagnesium iodide, can be used in subsequent reactions with various electrophiles.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general workflow for product synthesis and analysis.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂(I) (Ar = 2-Cl-3-Me-Ph) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar Boronate Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-I Substrate->OxAdd

Caption: Catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)L₂(I) Pd0->PdII_Intermediate Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Intermediate->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Catalyst Regeneration Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Base, +CuI CuI Cu(I) Cu_Acetylide->PdII_Intermediate Enters Pd Cycle Cu_Acetylide->CuI Regenerates Cu(I)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Catalyst, Solvent) Reaction Reaction under Inert Atmosphere (Heating/Stirring) Start->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: General experimental workflow for synthesis and analysis.

References

Benchmarking the Efficiency of 2-Chloro-1-iodo-3-methylbenzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis. Dihalogenated aromatic compounds, such as 2-chloro-1-iodo-3-methylbenzene, offer a versatile platform for the sequential and regioselective introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the expected efficiency of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The enhanced reactivity of the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond is the guiding principle for the selective functionalization of this compound. The weaker C-I bond undergoes oxidative addition with palladium catalysts more readily, allowing for chemoselective coupling at the iodine-bearing position while leaving the chloro substituent intact for subsequent transformations. This differential reactivity is a powerful tool for the efficient construction of complex molecular architectures.

Data Presentation: A Comparative Analysis

While specific experimental data for the cross-coupling of this compound is not extensively available in the current literature, the following tables provide a comparative summary of expected yields and reaction conditions based on studies of closely related dihaloaromatic compounds. This data serves as a valuable benchmark for anticipating the performance of this compound in similar transformations.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, the reaction with an arylboronic acid is expected to proceed selectively at the C-I bond.

Aryl Halide AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2-chlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
1-Iodo-3-chlorobenzene4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100890-98
2-Bromo-1-iodotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006>95

Table 2: Expected Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. High selectivity for the C-I bond is anticipated.

Aryl Halide AnalogueAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25490-97
1-Iodo-3-chlorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF50688-96
2-Bromo-1-iodotoluenePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene60592-98

Table 3: Expected Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Selective C-N bond formation at the C-I position is the expected outcome.

Aryl Halide AnalogueAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2-chlorobenzeneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001285-95
1-Iodo-3-chlorobenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101680-90
2-Bromo-1-iodotoluenen-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100890-97

Experimental Protocols

The following are detailed, generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium/copper co-catalyzed coupling of an aryl iodide with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Reaction Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArI Ar-I (this compound) ArI->OxAdd NuM R-M (Nucleophile) NuM->Transmetal

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar purge) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir at Specified Temperature solvent->reaction monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

DFT Studies on Reaction Mechanisms: A Comparative Guide for Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed theoretical analysis of the reaction mechanism for 2-Chloro-1-iodo-3-methylbenzene is not currently available in published literature. However, by examining Density Functional Theory (DFT) studies on analogous aryl halides, we can infer potential reaction pathways and compare their feasibility. This guide provides a comparative analysis of relevant reaction mechanisms, focusing on electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to offer insights into the probable reactivity of this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for aryl compounds. DFT studies on the chlorination and iodination of benzene and its derivatives provide a basis for understanding the mechanism. The reaction generally proceeds via the formation of a π-complex, followed by a more stable σ-complex (also known as an arenium ion), and finally deprotonation to restore aromaticity.

Experimental and Computational Protocols

General Computational Protocol for Electrophilic Halogenation: Quantum chemical calculations are typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311G*.[1] Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).[1] The process involves:

  • Optimization of the geometries of reactants, intermediates (π- and σ-complexes), transition states, and products.

  • Calculation of thermodynamic parameters (enthalpy, Gibbs free energy) for each species.

  • Construction of the free energy surface profile to identify the reaction pathway and rate-determining steps.

Electrophilic_Aromatic_Substitution A Arene + Electrophile (E+) B π-complex A->B Formation C Transition State 1 B->C Attack on ring D σ-complex (Arenium Ion) C->D E Transition State 2 D->E Deprotonation F Substituted Arene + H+ E->F

For this compound, the directing effects of the substituents (chloro, iodo, and methyl groups) would determine the regioselectivity of further substitution. The methyl group is activating and ortho-, para-directing. The chloro and iodo groups are deactivating but also ortho-, para-directing. DFT calculations would be essential to predict the most likely substitution pattern by evaluating the activation energies for attack at the different available positions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl halides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Given the presence of two different halogen atoms in this compound, the key question is the relative reactivity of the C-I and C-Cl bonds.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is: C-I > C-Br > C-Cl. This is primarily due to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step.

Comparative Performance in Cross-Coupling Reactions

While no specific data exists for this compound, studies on similarly substituted compounds like 2-chloro-4-iodopyridine provide valuable insights into the expected selectivity.

Reaction TypeSubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura2-Chloro-4-iodopyridinePd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for reaction at the C-I bond is expected.[2]
Suzuki-Miyaura2-Chloro-4-iodopyridinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane80-1106-1880-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[2]
Sonogashira2-Chloro-4-iodopyridinePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF/DMF25-604-1685-95Reactivity is comparable to bromo-analogues.[2]

These data suggest that selective cross-coupling at the C-I position of this compound would be highly feasible.

Experimental and Computational Protocols

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling:

  • To a reaction vessel, add the aryl halide (e.g., this compound), the coupling partner (e.g., a boronic acid for Suzuki coupling), the palladium catalyst, and a ligand (if required).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent and base are added.

  • The reaction mixture is heated to the desired temperature with stirring.

  • Reaction progress is monitored by techniques like TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and worked up to isolate the product.[2]

General Computational Protocol for Palladium-Catalyzed Cross-Coupling: DFT calculations are crucial for elucidating the complex mechanisms of these reactions.[3] A typical computational study would involve:

  • Mapping the potential energy surface for the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

  • Optimizing the structures of all intermediates and transition states.

  • Calculating the free energy barriers for each elementary step to identify the rate-determining step and predict the overall reaction rate.

  • Analyzing the effect of ligands and substrates on the reaction mechanism and selectivity.[3]

Palladium_Cross_Coupling

Summary and Outlook

In the absence of direct DFT studies on this compound, a comparative analysis of related systems provides a strong basis for predicting its reactivity. For electrophilic aromatic substitution, the interplay of the directing effects of the three substituents will govern the regioselectivity, a question well-suited for a future computational study. In palladium-catalyzed cross-coupling reactions, the C-I bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective functionalization at the iodine-bearing position. Future DFT studies on this specific molecule would be invaluable for confirming these predictions and for the rational design of synthetic routes involving this compound.

References

A Comparative Guide to the Synthesis of 2-Chloro-1-iodo-3-methylbenzene: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical compounds is paramount. This guide provides a comparative analysis of two potential synthetic routes to 2-Chloro-1-iodo-3-methylbenzene, a halogenated aromatic compound with applications as a building block in organic synthesis. The comparison focuses on cost-effectiveness, providing detailed experimental protocols and quantitative data to inform methodological choices in a laboratory setting.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are explored: a Sandmeyer-type reaction starting from 2-chloro-3-methylaniline and a direct iodination of 2-chloro-3-methyltoluene. The following table summarizes the key quantitative metrics for each route.

MetricRoute 1: Sandmeyer-Type ReactionRoute 2: Direct Iodination
Starting Material 2-Chloro-3-methylaniline2-Chloro-3-methyltoluene
Key Reagents Sodium nitrite, Potassium iodide, Sulfuric acidIodine, Periodic acid, Sulfuric acid
Reported Yield ~73%Estimated ~60-70%
Estimated Reagent Cost per Gram of Product ~$5.50 - $6.50~$4.00 - $5.00
Reaction Time Several hoursSeveral hours
Reaction Conditions Low temperatures (0-5 °C) for diazotizationElevated temperatures (e.g., 100 °C)
Purification Steam distillation, RecrystallizationExtraction, Recrystallization/Distillation

Synthetic Route 1: Sandmeyer-Type Reaction from 2-Chloro-3-methylaniline

This classical approach involves the diazotization of an aromatic amine followed by substitution with an iodide ion. The starting material, 2-chloro-3-methylaniline, is converted to a diazonium salt, which is then displaced by iodide from potassium iodide.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a trihalogenated benzene derivative and provides a representative procedure.[1]

Materials:

  • 2-Chloro-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethanol

Procedure:

  • Diazotization:

    • In a flask, dissolve 2.15 g of 2-chloro-3-methylaniline in a mixture of 3.5 mL of concentrated sulfuric acid and 10 mL of ethanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of 0.5 g of sodium nitrite in a minimal amount of water, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Effervescence (nitrogen gas evolution) will be observed.

  • Work-up and Purification:

    • Heat the reaction mixture to reflux for 30 minutes and then evaporate the ethanol.

    • Perform steam distillation on the residue. A white crystalline substance will be obtained from the distillate upon cooling.

    • Collect the solid product by filtration.

    • The crude product can be purified by recrystallization from ethanol. A reported yield for a similar reaction is approximately 73.2%.[1]

Cost Analysis

The estimated reagent cost for this route is primarily driven by the cost of 2-chloro-3-methylaniline and potassium iodide. Based on current market prices, the cost is estimated to be in the range of $5.50 - $6.50 per gram of the final product, assuming a yield of around 70%.

Synthetic Route 2: Direct Electrophilic Iodination of 2-Chloro-3-methyltoluene

An alternative approach is the direct iodination of the aromatic ring of 2-chloro-3-methyltoluene. This method avoids the generation of a diazonium salt and instead relies on an electrophilic iodinating agent. A potent iodinating system involves the use of iodine in the presence of a strong oxidizing agent like periodic acid in sulfuric acid.

Experimental Protocol

Materials:

  • 2-Chloro-3-methyltoluene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure (Hypothetical):

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-chloro-3-methyltoluene in a suitable solvent like acetic acid.

    • Add a mixture of iodine and periodic acid (a common ratio is 3:1 I₂ to H₅IO₆).

    • Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reaction:

    • Heat the reaction mixture to a specified temperature (e.g., 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into an ice-water mixture.

    • Add a solution of sodium sulfite to reduce any excess iodine.

    • Extract the product with dichloromethane.

    • Wash the organic layer with sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • The crude product can be purified by column chromatography or distillation. The expected yield for such reactions on unactivated aromatic substrates can be in the range of 60-70%.

Cost Analysis

The estimated reagent cost for this route is influenced by the price of 2-chloro-3-methyltoluene, iodine, and periodic acid. Based on available pricing, the cost is estimated to be in the range of $4.00 - $5.00 per gram of the final product, assuming a yield of around 65%.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Sandmeyer-Type Reaction cluster_1 Route 2: Direct Iodination A1 2-Chloro-3-methylaniline B1 Diazonium Salt A1->B1 NaNO₂, H₂SO₄ 0-5 °C C1 This compound B1->C1 KI A2 2-Chloro-3-methyltoluene C2 This compound A2->C2 I₂, H₅IO₆, H₂SO₄

References

A Comparative Guide to the Analysis of Isomeric Impurities in 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and key intermediates. This guide provides a comprehensive comparison of analytical methodologies for the analysis of isomeric impurities in samples of 2-Chloro-1-iodo-3-methylbenzene, a substituted halobenzene that may be used as a building block in organic synthesis.

The synthesis of this compound, commonly proceeding from 2-chloro-3-methylaniline via a Sandmeyer-type reaction, can potentially lead to the formation of several positional isomers.[1][2][3] The primary analytical challenge lies in the separation and distinct identification of these closely related compounds. This guide compares the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, providing supporting data and detailed experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the expected performance and key characteristics of GC-MS, HPLC-UV, and NMR for the analysis of this compound and its potential isomeric impurities.

Table 1: Performance Comparison of Analytical Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and fragmentation analysis.Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantification and identification of volatile and semi-volatile isomers.Quantification and separation of non-volatile or thermally labile isomers.Unambiguous structural elucidation and identification of isomers.
Resolution High to excellent, especially with high-resolution capillary columns.Good to excellent, highly dependent on stationary and mobile phase selection.Not a separation technique, but provides high-resolution structural data for individual isomers.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Low (mg to µg level).
Sample Throughput High.High.Low to moderate.
Key Advantage Provides structural information through fragmentation patterns.Wide applicability and versatility for various isomers.Provides definitive structural confirmation.

Table 2: Predicted Analytical Data for this compound and Potential Isomers

CompoundPredicted GC Elution OrderPredicted HPLC Elution Order (Reversed-Phase)Key Predicted ¹H NMR Signals (ppm)Key Predicted ¹³C NMR Signals (ppm)Predicted Key MS Fragments (m/z)
This compound 237.3-7.5 (m), 2.4 (s)140-145, 130-135, 125-130, 95-100, 20-25252 (M+), 125 (M-I)+, 90 (M-I-Cl)+
1-Chloro-2-iodo-3-methylbenzene327.2-7.4 (m), 2.5 (s)142-147, 130-135, 128-133, 100-105, 22-27252 (M+), 125 (M-I)+, 90 (M-I-Cl)+
4-Chloro-1-iodo-2-methylbenzene117.6 (d), 7.2 (d), 7.0 (dd), 2.3 (s)140-145, 138-143, 130-135, 90-95, 18-23252 (M+), 125 (M-I)+, 90 (M-I-Cl)+

Note: The predicted data is based on established principles of chromatography and spectroscopy for similar halogenated aromatic compounds and may vary based on specific experimental conditions.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile isomeric impurities in this compound samples.

Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector.

Materials:

  • GC Column: A moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-350

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify isomeric impurities in this compound samples.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • HPLC Column: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended to leverage π-π interactions for enhanced separation of aromatic isomers.[9][10] A standard C18 column can be used as an initial screening column.[11][12]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously identify the structure of the main component and any major isomeric impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the NMR solvent.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16

  • Relaxation Delay: 2 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of isomeric impurities in this compound.

analytical_workflow cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Characterization start 2-Chloro-3-methylaniline reaction Sandmeyer Reaction start->reaction product Crude this compound reaction->product impurities Isomeric Impurities reaction->impurities Side Reactions sample Crude Sample product->sample impurities->sample gcms GC-MS Analysis sample->gcms hplc HPLC-UV Analysis sample->hplc nmr NMR Spectroscopy sample->nmr quant Quantification gcms->quant ident Identification gcms->ident hplc->quant struct Structure Elucidation nmr->struct

Caption: Synthetic and analytical workflow for this compound.

data_interpretation_workflow cluster_gcms GC-MS Data cluster_hplc HPLC-UV Data cluster_nmr NMR Data gc_rt Retention Time decision Impurity Profile gc_rt->decision Separation ms_frag Fragmentation Pattern ms_frag->decision Identification hplc_rt Retention Time hplc_rt->decision Separation uv_area Peak Area uv_area->decision Quantification nmr_signals Number of Signals nmr_signals->decision Structural Confirmation nmr_shifts Chemical Shifts nmr_shifts->decision Structural Confirmation nmr_coupling Coupling Patterns nmr_coupling->decision Structural Confirmation

Caption: Data interpretation workflow for impurity profiling.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1-iodo-3-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Chloro-1-iodo-3-methylbenzene (CAS No. 116632-40-7), a halogenated organic compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, it is known to be a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

The following table summarizes the key quantitative data for this compound:

PropertyValue
CAS Number 116632-40-7
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol [3]
Boiling Point 248.9 ± 20.0 °C at 760 mmHg[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Experimental Protocol: Disposal Procedure

The proper disposal of this compound is critical and must be handled as hazardous waste. As a halogenated organic compound, it requires specific disposal protocols.

Step 1: Waste Segregation

  • Do not mix this compound with non-halogenated organic waste or any other incompatible waste streams.

  • It should be collected in a designated, properly labeled, and sealed waste container.

Step 2: Container Selection and Labeling

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and volume of the waste should also be indicated.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from direct sunlight, heat sources, and incompatible chemicals.

  • Ensure secondary containment is in place to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Obtain Designated Halogenated Waste Container B->C D Segregate from Non-Halogenated and Incompatible Waste C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Label with 'Hazardous Waste' and Chemical Name F->G H Store in Designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) H->I J Schedule Professional Waste Pickup I->J

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is based on currently available safety data. It is essential to consult the complete Safety Data Sheet (SDS) for this compound and your institution's specific safety and disposal guidelines before handling this chemical. Always prioritize safety and adhere to all applicable regulations.

References

Personal protective equipment for handling 2-Chloro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-1-iodo-3-methylbenzene

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 116632-40-7). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Summary & Quantitative Data

This compound is classified as a hazardous substance. While specific occupational exposure limits have not been established, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] The primary hazards are associated with direct contact and inhalation.

PropertyValueSource
CAS Number 116632-40-7[4][5][6]
Molecular Formula C₇H₆ClI[5]
Molecular Weight 252.48 g/mol [1][2][5]
Physical Form Solid[1]
Known Hazards Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), May cause respiratory irritation (H335)[1][2][3]
Signal Word Danger / Warning[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection : Chemical splash goggles are required at all times.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are suitable for protection against incidental splashes.[7] For prolonged contact or immersion, gloves made of Viton or Silver Shield are recommended due to their high resistance to aromatic and chlorinated solvents.[7] Always inspect gloves for tears or degradation before use and remove them properly to avoid skin contamination.

    • Protective Clothing : A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, a chemically impervious apron or suit is recommended.[9][10]

  • Respiratory Protection : All handling of this compound powder should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[11][12] If a fume hood is not available or if aerosolization is possible, a full-face air-purifying respirator with appropriate cartridges should be used.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.

1. Preparation and Precautionary Measures

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the specific procedure.

  • Safety Equipment Check : Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[13]

  • Fume Hood : Verify that the chemical fume hood is functioning correctly.

  • Gather Materials : Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the hazardous material.

2. Handling the Chemical

  • Location : Conduct all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood.[12]

  • Dispensing : Use a dedicated spatula for handling the solid. Avoid creating dust by handling the material gently.

  • Spill Prevention : Place the container on a stable surface within the fume hood. Use secondary containment (e.g., a tray) when transporting the chemical.

3. Emergency Spill Response

  • Evacuation : If a spill occurs outside of the fume hood, evacuate the immediate area.

  • Containment : For small spills within the fume hood, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[14] Do not use combustible materials like sawdust.

  • Cleanup : Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • Chemical Waste : All excess this compound and any reaction byproducts must be collected in a designated hazardous waste container. The container should be clearly labeled with the chemical name and hazard warnings.[12]

  • Contaminated Materials : Dispose of all contaminated items, including gloves, weighing paper, and disposable lab coats, in a separate, clearly labeled hazardous waste container.[14] Do not mix with general laboratory trash.

2. Container Management

  • Keep waste containers tightly closed when not in use and store them in a well-ventilated, designated satellite accumulation area.[13][14]

  • Do not overfill waste containers.

3. Final Disposal

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[12]

Handling Workflow Diagram

G prep 1. Preparation - Risk Assessment - Verify Fume Hood - Don PPE handling 2. Handling - Weigh & Transfer in Fume Hood - Gentle Manipulation to Avoid Dust prep->handling use 3. Use in Experiment - Maintain Containment handling->use spill Spill Occurs handling->spill use->spill decon 5. Decontamination - Clean Surfaces - Dispose of Cleaning Materials use->decon Normal Workflow cleanup 4. Spill Cleanup - Absorb with Inert Material - Collect for Disposal spill->cleanup cleanup->decon disposal 6. Waste Disposal - Segregate Chemical Waste - Dispose of Contaminated PPE - Label & Store Securely decon->disposal end Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.